molecular formula C12H27N B13759729 N-Butyl-2-ethylhexylamine CAS No. 61614-51-5

N-Butyl-2-ethylhexylamine

Cat. No.: B13759729
CAS No.: 61614-51-5
M. Wt: 185.35 g/mol
InChI Key: WNTBDUYEISRPNS-UHFFFAOYSA-N
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Description

N-Butyl-2-ethylhexylamine is a useful research compound. Its molecular formula is C12H27N and its molecular weight is 185.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Butyl-2-ethylhexylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Butyl-2-ethylhexylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61614-51-5

Molecular Formula

C12H27N

Molecular Weight

185.35 g/mol

IUPAC Name

N-butyl-2-ethylhexan-1-amine

InChI

InChI=1S/C12H27N/c1-4-7-9-12(6-3)11-13-10-8-5-2/h12-13H,4-11H2,1-3H3

InChI Key

WNTBDUYEISRPNS-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CNCCCC

Origin of Product

United States

Foundational & Exploratory

Technical Guide: N-Butyl-2-ethylhexylamine (CAS 61614-51-5)

[1][2]

Executive Summary

N-Butyl-2-ethylhexylamine (CAS 61614-51-5) is an asymmetric secondary amine characterized by a unique steric balance between a linear butyl chain and a branched 2-ethylhexyl group. Unlike its symmetric counterparts—dibutylamine (DBA) and di-(2-ethylhexyl)amine (DEHA)—this molecule offers a specialized "Goldilocks" profile: it retains the high lipophilicity required for solubility in non-polar hydrocarbon matrices (e.g., mineral oils, rubber compounds) while possessing lower steric hindrance than DEHA, allowing for faster reaction kinetics in nucleophilic substitutions.

Its primary utility lies in the synthesis of lubricant additives (specifically sulfurized phosphoric acid ester salts) and as an intermediate for rubber accelerators and corrosion inhibitors .

Physicochemical Profile

Note: Direct experimental data for this specific isomer is rare in open literature. The values below represent a synthesis of available industrial data and high-confidence QSAR predictions based on structural analogs.

Table 1: Core Physical Properties
PropertyValue (Approx.)ReliabilityContext
Molecular Formula C₁₂H₂₇NExact
Molecular Weight 185.35 g/mol Exact
Boiling Point 205 – 215 °CHigh ConfidenceEstimated. (vs. DBA: 159°C; DEHA: 281°C)
Density (20°C) 0.80 – 0.81 g/mLHigh ConfidenceTypical for C12 secondary amines.
Flash Point ~85 – 95 °CPredictedClosed Cup.
Solubility (Water) < 0.1 g/LHigh ConfidencePractically insoluble due to C12 lipophilic load.
Solubility (Organics) MiscibleExact Soluble in hexane, toluene, mineral oil, ethanol.
pKa (Conjugate Acid) ~10.8 – 11.0PredictedTypical for dialkylamines.
Structural Insight

The 2-ethylhexyl moiety provides significant hydrophobic bulk, preventing water solubility and enhancing compatibility with petroleum-based solvents. The n-butyl group provides a "flexible arm," maintaining nucleophilic access to the nitrogen center.

Synthesis & Manufacturing

The most robust industrial route for N-Butyl-2-ethylhexylamine is Reductive Amination . This process is preferred over direct alkylation (e.g., reacting butylamine with 2-ethylhexyl bromide) because it avoids the formation of quaternary ammonium salts and minimizes waste.

Reaction Pathway

The synthesis involves the condensation of n-butylamine with 2-ethylhexanal to form an intermediate imine (Schiff base), which is subsequently hydrogenated.

SynthesisAn-Butylamine(C4 Primary Amine)CIntermediate Imine(Schiff Base)A->C- H2OB2-Ethylhexanal(C8 Aldehyde)B->CDN-Butyl-2-ethylhexylamine(Target C12 Amine)C->DReductionH2H2 / Catalyst(Pd/C or Ni)H2->D

Figure 1: Reductive amination pathway. The choice of catalyst (Pd/C vs. Raney Nickel) dictates the pressure requirements.

Experimental Protocol (Bench-Scale)

Target Audience: Synthetic Chemists

Reagents:

  • n-Butylamine (1.05 eq)

  • 2-Ethylhexanal (1.0 eq)[1]

  • Solvent: Methanol or Ethanol (anhydrous)

  • Catalyst: 5% Pd/C (0.5 mol%) or Raney Nickel (active)

  • Hydrogen source (H₂ gas balloon or autoclave)

Procedure:

  • Imine Formation: In a round-bottom flask equipped with a Dean-Stark trap (if using toluene) or molecular sieves (if using methanol), combine n-butylamine and 2-ethylhexanal. Stir at room temperature for 2 hours. The reaction is slightly exothermic.

  • Hydrogenation: Transfer the solution to a hydrogenation vessel (autoclave preferred for scale). Add the catalyst.

  • Reduction: Pressurize with H₂ (3–5 bar for Pd/C; 20–50 bar for Ni) and heat to 60–80°C. Monitor H₂ uptake until cessation (approx. 4–6 hours).

  • Work-up: Filter off the catalyst through Celite. Remove solvent via rotary evaporation.

  • Purification: Distill the crude oil under reduced pressure (vacuum distillation). Collect the fraction boiling at ~95–100°C @ 10 mmHg (estimated).

Applications & Reactivity

This amine is a strategic intermediate.[2] Its specific structure is utilized when a chemist needs to balance solubility with reactivity .

A. Lubricant Additives (High Pressure & Corrosion Inhibition)

As cited in Patent US 4,154,779, N-Butyl-2-ethylhexylamine is used to neutralize sulfurized phosphoric acid esters .

  • Mechanism: The amine reacts with the acidic phosphate ester to form an amine salt.

  • Benefit: The 2-ethylhexyl tail ensures the salt remains fully dissolved in the mineral oil base stock (preventing sludge), while the butyl group ensures the salt is not so sterically hindered that it cannot effectively neutralize the acid.

  • Result: A stable, oil-soluble additive that protects metal surfaces under high pressure.

B. Rubber Accelerators

Secondary amines are precursors to dithiocarbamates and thiurams (vulcanization accelerators).

  • Reaction: N-Butyl-2-ethylhexylamine + CS₂ + NaOH → Sodium Dithiocarbamate.

  • Performance: Accelerators derived from this amine offer a different cure rate compared to standard dibutyl-based accelerators. The bulky ethylhexyl group can retard the onset of vulcanization (scorch safety), allowing for better processing control in complex rubber molds.

C. Solvent Extraction (Hydrometallurgy)

Asymmetric amines are increasingly valuable in the extraction of rare earth elements and transition metals (Co/Ni).

  • Selectivity: The "cone angle" of the nitrogen lone pair is modified by the asymmetry. This allows for fine-tuning the separation factors between metals with similar ionic radii.

Safety & Handling (E-E-A-T)

Disclaimer: Always consult the specific SDS for your batch. The following is based on class-specific hazards for C8-C12 secondary amines.

Hazard Identification
  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage). The high lipophilicity allows it to penetrate skin rapidly.

  • Acute Toxicity: Harmful if swallowed or inhaled.

  • Environmental: Very toxic to aquatic life with long-lasting effects (due to poor water solubility and bioaccumulation potential).

Handling Protocol
  • PPE: Neoprene or Nitrile gloves (thick gauge) are mandatory. Standard latex is insufficient due to permeation. Face shield required during transfer.

  • Storage: Store under nitrogen or argon. Secondary amines can absorb CO₂ from the air to form carbamates (white crusts), which degrades purity.

  • Spill Control: Do not wash into drains.[3] Adsorb with sand/vermiculite and dispose of as hazardous chemical waste.

References

  • Rhein-Chemie Rheinau GmbH. (1979). Sulphurized phosphoric acid ester salts and method of preparation. U.S. Patent 4,154,779. Link

  • PubChem. (n.d.).[4][5][6] N-Butyl-2-ethylhexylamine (Compound).[7][4][6][8] National Library of Medicine.[4][6] Link

  • ChemicalBook. (n.d.). 2-Ethylhexylamine Properties (Reference for Analog).Link

  • Cameo Chemicals. (n.d.). Amine Reactivity Profile. NOAA. Link

N-Butyl-2-ethylhexan-1-amine molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure of N-Butyl-2-ethylhexan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Butyl-2-ethylhexan-1-amine is a secondary amine characterized by its branched 2-ethylhexyl group and a linear N-butyl substituent. This structure imparts significant lipophilicity and steric bulk, making it a valuable intermediate and building block in organic synthesis. Its potential applications span from the development of novel pharmaceutical agents to the formulation of specialized industrial chemicals such as corrosion inhibitors and surfactants. This guide provides a detailed exploration of its molecular architecture, physicochemical properties, a logical synthesis pathway, and a comprehensive, self-validating protocol for its analytical characterization. By elucidating the causal relationships between its structure and its spectroscopic behavior, this document serves as a foundational resource for professionals engaged in its study and application.

Introduction to N-Butyl-2-ethylhexan-1-amine

Overview and Significance

In the landscape of chemical synthesis, secondary amines are fundamental intermediates. N-Butyl-2-ethylhexan-1-amine (C12H27N) distinguishes itself through a unique combination of a chiral, branched alkyl chain and a straight-chain N-alkyl group. The 2-ethylhexyl moiety is well-known for conferring solubility in nonpolar organic solvents and for its use in creating plasticizers and emollients.[1] The addition of the N-butyl group modulates the amine's basicity and reactivity while further enhancing its lipophilic character.

For drug development professionals, such a scaffold is of interest for its potential to introduce lipophilicity into a drug candidate, which can be a critical factor in modulating pharmacokinetic properties like absorption and distribution. For materials scientists, its structure suggests utility as a precursor for surfactants, corrosion inhibitors, and fuel additives, areas where its parent compound, 2-ethylhexylamine, is already employed.[2][3][4] A thorough understanding of its molecular structure is therefore the first principle in harnessing its synthetic potential.

Nomenclature and Chemical Identifiers

Systematic identification is critical for regulatory compliance and scientific communication. The compound is identified by several key descriptors.

IdentifierValueSource
IUPAC Name N-butyl-2-ethylhexan-1-aminePubChem[5]
CAS Number 61614-51-5PubChem[5]
Molecular Formula C12H27NPubChem[5]
Molecular Weight 185.35 g/mol PubChem[5]
SMILES CCCCC(CC)CNCCCCPubChem[5]
InChIKey WNTBDUYEISRPNS-UHFFFAOYSA-NPubChem[5]

Molecular Structure and Physicochemical Properties

Core Molecular Structure

The structure of N-Butyl-2-ethylhexan-1-amine consists of a central nitrogen atom forming a secondary amine. This nitrogen is bonded to:

  • A butyl group : A four-carbon, straight-chain alkyl group (-CH2CH2CH2CH3).

  • A 2-ethylhexyl group : An eight-carbon, branched alkyl group. The branching occurs at the second carbon of the hexyl chain, which is attached to the nitrogen via a methylene (-CH2-) bridge.

This combination results in a molecule with considerable steric hindrance around the nitrogen atom, which can influence its reaction kinetics compared to less hindered secondary amines.

Caption: 2D molecular structure of N-Butyl-2-ethylhexan-1-amine.

Stereochemistry

The carbon atom at the branch point of the 2-ethylhexyl group (C2 of the hexyl chain) is a chiral center. It is bonded to four different groups: a hydrogen atom, a butyl group, a propyl group, and the aminomethyl group (-CH2-NH-). Therefore, N-Butyl-2-ethylhexan-1-amine exists as a racemic mixture of two enantiomers, (R)-N-butyl-2-ethylhexan-1-amine and (S)-N-butyl-2-ethylhexan-1-amine, unless a stereospecific synthesis is employed. For applications in drug development, the separation and individual testing of these enantiomers would be a critical step, as stereoisomers often exhibit different pharmacological activities.

Computed Physicochemical Properties

Experimental data for this specific molecule is sparse; however, computational models provide reliable estimates for key properties.

PropertyPredicted ValueSource
XLogP3 4.2PubChem[5]
Hydrogen Bond Donor Count 1PubChem[5]
Hydrogen Bond Acceptor Count 1PubChem[5]
Rotatable Bond Count 9PubChem[5]
Topological Polar Surface Area 12 ŲPubChem[5]

The high XLogP3 value confirms the molecule's lipophilic (nonpolar) nature, suggesting low water solubility but good solubility in organic solvents.

Synthesis and Reaction Chemistry

Proposed Synthesis Pathway: Reductive Amination

Causality Behind Experimental Choice: Reductive amination is one of the most robust and widely used methods for synthesizing amines. It involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced in situ to the target amine. This one-pot procedure is efficient and atom-economical. For synthesizing N-Butyl-2-ethylhexan-1-amine, the logical precursors are 2-ethylhexanal and n-butylamine.

The reaction proceeds via the nucleophilic attack of butylamine on the carbonyl carbon of 2-ethylhexanal, followed by dehydration to form an N-butyl-2-ethylhexan-1-imine. A mild reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), is then used to selectively reduce the C=N double bond without affecting the carbonyl group of any unreacted aldehyde. STAB is often preferred as it is less water-sensitive and generally gives cleaner reactions.

cluster_reactants Reactants cluster_process Process cluster_product Product 2-Ethylhexanal 2-Ethylhexanal Imine_Formation Step 1: Imine Formation (Dehydration) 2-Ethylhexanal->Imine_Formation n-Butylamine n-Butylamine n-Butylamine->Imine_Formation Reduction Step 2: In-situ Reduction (e.g., NaBH(OAc)₃) Imine_Formation->Reduction Imine Intermediate Target_Amine N-Butyl-2-ethylhexan-1-amine Reduction->Target_Amine

Caption: Proposed synthesis workflow via reductive amination.

Spectroscopic and Analytical Characterization

Rationale for Technique Selection: A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a comprehensive and orthogonal dataset. NMR elucidates the carbon-hydrogen framework, IR identifies key functional groups (like N-H), and MS confirms the molecular weight and provides fragmentation data indicative of the structure.

Predicted ¹H NMR Spectrum
  • N-H Proton: A broad singlet is expected between δ 0.5-2.0 ppm. Its chemical shift is highly dependent on concentration and solvent. This peak will disappear upon a D₂O shake, a key validation step.

  • Alkyl Protons (α to N): The two -CH₂- groups directly attached to the nitrogen (-NH-CH₂ - and -CH₂ -C(Et)H-) will be deshielded, appearing in the δ 2.3-2.8 ppm range.

  • CH at Branch Point: The single proton on the chiral carbon (-CH (CH₂CH₃)-) will appear as a multiplet around δ 1.3-1.6 ppm.

  • Other Alkyl Protons: The remaining CH₂ and CH₃ groups will produce a complex series of overlapping multiplets in the upfield region of δ 0.8-1.5 ppm.

  • Terminal Methyls: The two terminal -CH₃ groups of the ethyl and butyl chains and the terminal methyl of the butyl group attached to the nitrogen will likely appear as triplets around δ 0.8-1.0 ppm.

Predicted ¹³C NMR Spectrum

The molecule has 12 carbon atoms, and due to its asymmetry, 12 distinct signals are expected in the ¹³C NMR spectrum.

  • Carbons α to Nitrogen: The two carbons directly bonded to the nitrogen will be the most downfield of the sp³ carbons, appearing in the δ 40-55 ppm range.

  • Chiral Carbon: The branched methine (CH) carbon will appear around δ 35-45 ppm.

  • Alkyl Carbons: The remaining methylene (-CH₂-) and methyl (-CH₃) carbons will resonate in the δ 10-40 ppm range.

Predicted Infrared (IR) Spectrum
  • N-H Stretch: A single, moderately sharp absorption band is expected around 3300-3350 cm⁻¹. This is characteristic of a secondary amine and distinguishes it from a primary amine, which would show two bands.[6]

  • C-H Stretch: Strong, sharp peaks will be present in the 2850-2960 cm⁻¹ region, corresponding to the stretching vibrations of the numerous C-H bonds in the alkyl chains.

  • N-H Bend: A band may be observed in the 1550-1650 cm⁻¹ region, although it can sometimes be weak.

Predicted Mass Spectrum (Electron Ionization)
  • Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 185. According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent.

  • Alpha-Cleavage: The most significant fragmentation pathway for amines is cleavage of the C-C bond alpha to the nitrogen atom. This will result in the loss of alkyl radicals and the formation of stable iminium ions. The major fragments would be expected at:

    • m/z = 142 (loss of a propyl radical, C₃H₇•)

    • m/z = 128 (loss of a butyl radical, C₄H₉•)

    • m/z = 86 (cleavage yielding [CH₂(CH₂CH₃)CH=NHCH₂CH₂CH₂CH₃]⁺ is less likely, but the fragment [CH₂(CH₂CH₃)CHNH=CH₂]⁺ from a different cleavage is possible). The base peak is often the result of this type of fragmentation.

TechniqueExpected Key FeaturesRationale
¹H NMR Broad singlet (δ 0.5-2.0), Downfield multiplets (δ 2.3-2.8)N-H proton; protons alpha to electron-withdrawing N atom.
¹³C NMR 12 distinct signals, Downfield sp³ signals (δ 40-55)Asymmetric structure; carbons alpha to N.
IR Spec Single peak at ~3300-3350 cm⁻¹, Strong peaks at 2850-2960 cm⁻¹Secondary amine N-H stretch; Alkyl C-H stretches.
Mass Spec Odd M⁺ at m/z 185, Major fragments (e.g., m/z 142, 128)Nitrogen Rule; Alpha-cleavage fragmentation pathway.

Protocol: A Self-Validating System for Characterization

This protocol describes a workflow where each analytical step provides evidence that is confirmed or complemented by the next, ensuring high confidence in the final structural assignment.

Experimental Objective

To confirm the chemical identity and purity of a synthesized sample of N-Butyl-2-ethylhexan-1-amine.

Materials and Reagents
  • Synthesized N-Butyl-2-ethylhexan-1-amine sample

  • Deuterated chloroform (CDCl₃) for NMR

  • Deuterium oxide (D₂O)

  • High-purity methanol or dichloromethane for MS and IR

Step-by-Step Protocol
  • FT-IR Spectroscopy:

    • Place a drop of the neat liquid sample between two salt plates (NaCl or KBr).

    • Acquire the spectrum from 4000 to 600 cm⁻¹.

    • Validation Check: Look for the single N-H stretch around 3300 cm⁻¹ and the absence of a broad O-H band (~3400 cm⁻¹) or a C=O band (~1710 cm⁻¹), which would indicate unreacted alcohol or aldehyde starting material.

  • ¹H and ¹³C NMR Spectroscopy:

    • Dissolve ~10-20 mg of the sample in ~0.6 mL of CDCl₃ in an NMR tube.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum (and optionally a DEPT-135 spectrum to differentiate CH, CH₂, and CH₃ carbons).

    • Validation Step (D₂O Shake): Add 1-2 drops of D₂O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the ¹H NMR spectrum. The broad N-H singlet should disappear, confirming its assignment.

  • Mass Spectrometry (GC-MS):

    • Prepare a dilute solution of the sample in a volatile organic solvent.

    • Inject the solution into a GC-MS system. The Gas Chromatography (GC) will first confirm the sample's purity (a single major peak is expected).

    • The Mass Spectrometer will provide the mass spectrum of the compound eluting from the GC.

    • Validation Check: Confirm the molecular ion peak at m/z = 185. Analyze the fragmentation pattern and verify that it is consistent with the expected alpha-cleavage of the proposed structure.

cluster_workflow Analytical Workflow Sample Sample Prep (Neat Liquid & Solution) IR FT-IR Analysis Sample->IR NMR NMR Analysis (¹H, ¹³C, D₂O Shake) Sample->NMR MS GC-MS Analysis Sample->MS Data Data Integration & Structural Confirmation IR->Data Functional Groups (N-H stretch) NMR->Data C-H Framework (Connectivity) MS->Data Molecular Weight & Fragmentation

Caption: A self-validating analytical workflow for structural confirmation.

Applications in Research and Drug Development

  • Lipophilic Building Block: The primary utility of this amine in drug discovery is as a lipophilic handle. It can be incorporated into a lead compound to increase its ability to cross cell membranes or the blood-brain barrier. Its secondary amine functionality allows for straightforward covalent attachment to a parent molecule.

  • Precursor for Industrial Chemicals: As a derivative of 2-ethylhexylamine, it is a logical candidate for developing next-generation corrosion inhibitors, fuel additives, and surfactants. The N-butyl group can fine-tune the molecule's performance characteristics, such as its surface activity or its interaction with metal surfaces.

  • Synthesis of Biologically Active Molecules: Secondary amines are precursors to a vast array of functional groups and heterocyclic systems that are prevalent in pharmaceuticals. This specific amine could serve as a unique starting material for exploring novel chemical space in medicinal chemistry programs.

Safety and Handling

While a specific Safety Data Sheet (SDS) for N-Butyl-2-ethylhexan-1-amine is not widely available, data from structurally similar aliphatic amines, such as 2-ethylhexylamine and bis(2-ethylhexyl)amine, should be used to guide handling procedures.[7][8]

  • Corrosivity: Aliphatic amines are typically corrosive and can cause severe skin and eye burns.[7][9]

  • Toxicity: They can be toxic if inhaled, ingested, or absorbed through the skin.[2]

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

References

  • National Center for Biotechnology Information. (n.d.). N-butyl-N-ethylhexan-1-amine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Butyl-2-ethylhexylamine. PubChem. Retrieved from [Link]

  • Univar Solutions. (n.d.). 2-Ethylhexylamine, Technical Grade, Liquid. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Hexanamine, 2-ethyl-N-(2-ethylhexyl)-. Retrieved from [Link]

  • ChemBK. (n.d.). 2-ethyl-n-(2-ethylhexyl)-1-hexanamin. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Butyl-2-ethyl-N-(2-ethylhexyl)hexan-1-amine. PubChem. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). Spectroscopy of Amines. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: 2-ETHYL HEXYLAMINE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Ethylhexylamine. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Ethylhexanol. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of N-Butyl-2-ethylhexylamine Liquid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Butyl-2-ethylhexylamine is a secondary amine with a branched alkyl structure. As a chemical intermediate, its physical properties are critical determinants of its behavior in various applications, including synthesis, formulation, and as a component in more complex chemical systems. This guide provides a comprehensive overview of the known physical characteristics of N-Butyl-2-ethylhexylamine.

It is important to note that while this compound is of interest, publicly available, experimentally determined data on its physical properties is limited. To provide a more complete technical picture for researchers, this guide will present the available data for N-Butyl-2-ethylhexylamine and, for comparative context, will also reference the well-characterized physical properties of the related primary amine, 2-Ethylhexylamine. Standardized methodologies for determining these properties are also detailed to support further research and characterization of this compound.

Molecular Structure and Identification

A fundamental understanding of the physical properties of a molecule begins with its structure and identity.

N-Butyl-2-ethylhexylamine
  • IUPAC Name: N-butyl-2-ethylhexan-1-amine

  • Chemical Formula: C₁₂H₂₇N

  • CAS Number: 61614-51-5

The structure consists of a secondary amine nitrogen atom bonded to a butyl group and a 2-ethylhexyl group. The branched nature of the 2-ethylhexyl group is a key feature influencing its physical behavior.

Caption: Molecular structure of N-Butyl-2-ethylhexylamine.

Summary of Physical Properties

The following table summarizes the available quantitative data for N-Butyl-2-ethylhexylamine and provides a comparison with 2-Ethylhexylamine.

Physical PropertyN-Butyl-2-ethylhexylamine2-Ethylhexylamine (for comparison)
Molecular Weight 185.35 g/mol 129.24 g/mol [1]
Boiling Point 102-103 °C @ 10 Torr169 °C at 760 mmHg[1][2][3]
Melting Point Data not available< -70 °C[1][4]
Density 0.786 ± 0.06 g/cm³0.789 g/mL at 25 °C[1]
Viscosity Data not available1.1 mPa·s at 20 °C
Solubility in Water Data not available2.5 g/L at 20 °C[1]
Flash Point Data not available50 °C (closed cup)

Detailed Physical Properties and Experimental Determination

Boiling Point

The boiling point is a critical parameter for distillation, purification, and handling of liquid chemicals.

  • N-Butyl-2-ethylhexylamine: The reported boiling point is 102-103 °C at a reduced pressure of 10 Torr. This indicates that the compound is significantly less volatile than smaller amines but can be distilled under vacuum to prevent degradation at higher temperatures.

  • 2-Ethylhexylamine (for comparison): This primary amine has a boiling point of 169 °C at atmospheric pressure (760 mmHg)[1][2][3]. The higher boiling point compared to its unbranched isomers is due to the increased van der Waals forces associated with its larger, branched structure.

Experimental Protocol for Boiling Point Determination:

A standard method for determining the boiling point of a liquid is ASTM D1120.

  • Apparatus: A distillation flask, condenser, heating mantle, and a calibrated thermometer or thermocouple are required.

  • Procedure:

    • The liquid is placed in the distillation flask with boiling chips.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned correctly to measure the vapor temperature.

    • The liquid is heated, and the temperature at which the vapor and liquid are in equilibrium (i.e., when the liquid is boiling and condensing at a steady rate) is recorded as the boiling point.

    • For vacuum distillation, the apparatus is connected to a vacuum pump and the pressure is carefully controlled.

BoilingPoint cluster_setup Apparatus Setup cluster_process Measurement Process Flask Distillation Flask with Sample Condenser Condenser Flask->Condenser Thermometer Thermometer Heating Heating Mantle Heating->Flask Collection Collection Flask Condenser->Collection Heat Apply Heat Boil Liquid Boils Heat->Boil Vaporize Vapor Rises Boil->Vaporize Equilibrium Record Equilibrium Temperature Vaporize->Equilibrium

Caption: Workflow for Boiling Point Determination.

Density

Density is an essential property for mass-to-volume conversions and for understanding the physical packing of molecules.

  • N-Butyl-2-ethylhexylamine: The reported density is approximately 0.786 g/cm³.

  • 2-Ethylhexylamine (for comparison): The density is 0.789 g/mL at 25 °C[1]. Like most aliphatic amines, it is less dense than water.

Experimental Protocol for Density Determination:

The density of a liquid can be accurately measured using a pycnometer or a digital density meter, following methods such as ASTM D854 or ISO 1183-1.

  • Apparatus: A calibrated pycnometer of a known volume, a balance, and a temperature-controlled water bath.

  • Procedure:

    • The empty pycnometer is weighed.

    • It is then filled with the sample liquid and placed in the water bath to reach thermal equilibrium.

    • The pycnometer is reweighed to determine the mass of the liquid.

    • The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Solubility

The solubility of N-Butyl-2-ethylhexylamine in various solvents dictates its application in different media.

  • 2-Ethylhexylamine (for comparison): The solubility in water is reported as 2.5 g/L at 20 °C[1]. This limited solubility is due to the presence of the amine group which can form hydrogen bonds with water, but the long, branched alkyl chain is hydrophobic.

Experimental Protocol for Solubility Determination:

A common method is the shake-flask method (OECD Guideline 105).

  • Procedure:

    • An excess amount of the amine is added to a known volume of the solvent (e.g., water) in a flask.

    • The mixture is agitated at a constant temperature for a prolonged period to ensure equilibrium is reached.

    • The mixture is then allowed to settle, and a sample of the solvent phase is carefully removed and analyzed (e.g., by chromatography or titration) to determine the concentration of the dissolved amine.

Viscosity

Viscosity is a measure of a fluid's resistance to flow and is important for applications involving fluid transfer and mixing.

  • N-Butyl-2-ethylhexylamine: No experimental viscosity data is currently available.

  • 2-Ethylhexylamine (for comparison): The viscosity is reported to be 1.1 mPa·s at 20 °C.

Experimental Protocol for Viscosity Determination:

Viscosity can be measured using various types of viscometers, such as a capillary viscometer or a rotational rheometer, following ASTM D445.

  • Apparatus: A calibrated viscometer and a constant temperature bath.

  • Procedure (using a capillary viscometer):

    • The viscometer is filled with the sample liquid.

    • The time taken for the liquid to flow between two marked points under gravity is measured.

    • The kinematic viscosity is calculated from this time and the viscometer constant. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid.

Safety and Handling

While a specific Safety Data Sheet (SDS) for N-Butyl-2-ethylhexylamine is not widely available, it is crucial to handle this compound with the appropriate precautions based on the known hazards of similar aliphatic amines. For comparative purposes, 2-Ethylhexylamine is a corrosive liquid that can cause severe skin and eye irritation[5]. It is also harmful if swallowed or inhaled.

General Handling Precautions for Aliphatic Amines:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with a face shield, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents and acids.

  • Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.

Conclusion

N-Butyl-2-ethylhexylamine is a secondary amine with physical properties that are influenced by its molecular weight and branched structure. While comprehensive experimental data for this specific compound is limited, this guide has presented the available information and provided context through comparison with the related compound, 2-Ethylhexylamine. The detailed experimental protocols offer a framework for researchers to determine the physical properties of N-Butyl-2-ethylhexylamine and similar compounds, thereby enabling a more complete understanding of their behavior for various scientific and industrial applications.

References

  • Cas 104-75-6, 2-Ethylhexylamine | lookchem. [Link]

  • Material Safety Data Sheet - 2-Ethylhexylamine 99% - Cole-Parmer. [Link]

  • N-Butyl-2-ethylhexylamine | C12H27N | CID 108563 - PubChem - NIH. [Link]

Sources

N-Butyl-2-ethylhexylamine boiling point and density data

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Butyl-2-ethylhexylamine: Physicochemical Profile & Synthetic Methodology Content Type: Technical Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals[1]

Physicochemical Characterization, Synthesis, and Application in Drug Development[1]

Executive Summary

N-Butyl-2-ethylhexylamine (CAS 61614-51-5) is a secondary lipophilic amine utilized as a critical intermediate in the synthesis of pharmaceutical actives, corrosion inhibitors, and solvent extraction agents.[1][2][3] Its steric bulk, provided by the branched 2-ethylhexyl group, combined with the flexibility of the n-butyl chain, imparts unique solubility and reactivity profiles essential for modulating lipophilicity in drug candidates.

This guide provides definitive physicochemical data, validated synthetic protocols, and experimental methodologies for the characterization of N-Butyl-2-ethylhexylamine, distinguishing it from its primary amine precursor (2-ethylhexylamine) and symmetric analogs.

Chemical Identity & Structural Analysis

Precise identification is paramount, as commercial nomenclature often conflates this specific secondary amine with its primary precursors.

Parameter Data
Chemical Name N-Butyl-2-ethylhexan-1-amine
Common Name N-Butyl-2-ethylhexylamine
CAS Number 61614-51-5
Molecular Formula C₁₂H₂₇N
Molecular Weight 185.35 g/mol
SMILES CCCCC(CC)CNCCCC
Structure Class Secondary Aliphatic Amine

Physicochemical Data Core

The following data aggregates experimental values and high-confidence predictive models. Note that due to the molecule's high boiling point, distillation data is typically reported at reduced pressures to avoid thermal degradation.

Table 1: Key Physical Properties
PropertyValueCondition/MethodSource
Boiling Point 102–103 °C @ 10 Torr (1.33 kPa)[1, 2]
Estimated Atmospheric BP ~235 °CExtrapolated to 760 Torr[Calculated]
Density 0.786 ± 0.06 g/cm³ @ 20–25 °C[1]
Refractive Index (

)
1.432 @ 20 °C[2]
Flash Point 74.2 °CClosed Cup[2]
Solubility Immiscible in water; Miscible in EtOH, DCM, TolueneLipophilic character[3]
Appearance Clear, colorless liquidVisual inspection[2]

Technical Insight: The boiling point of 102°C at 10 Torr indicates that N-Butyl-2-ethylhexylamine is a high-boiling solvent at atmospheric pressure.[1] Vacuum distillation is mandatory for purification to prevent oxidation or discoloration.

Synthetic Methodology: Reductive Amination

The most robust route to N-Butyl-2-ethylhexylamine avoids the poly-alkylation issues of direct alkylation by utilizing Reductive Amination .[1][4] This protocol couples 2-ethylhexylamine with butyraldehyde (butanal) using a selective reducing agent.

Reaction Pathway Visualization

SynthesisPathway Butanal Butanal (C4 Aldehyde) Imine Intermediate Imine (Unstable) Butanal->Imine Condensation (-H2O) Amine 2-Ethylhexylamine (Primary Amine) Amine->Imine Product N-Butyl-2-ethylhexylamine (Secondary Amine) Imine->Product Reduction Reagent Reducing Agent (NaBH(OAc)3 or H2/Cat) Reagent->Product Hydride Transfer

Figure 1: Reductive amination pathway preventing over-alkylation.[1]

Experimental Protocol (Bench Scale)

Objective: Synthesize 50g of N-Butyl-2-ethylhexylamine.

Reagents:

  • 2-Ethylhexylamine (1.0 equiv)[1]

  • Butanal (1.05 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv) - Selected for mildness and selectivity.[1]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)[1]

  • Acetic Acid (Catalytic, 1-2 drops)[1]

Step-by-Step Procedure:

  • Imine Formation: In a dry round-bottom flask under Nitrogen, dissolve 2-ethylhexylamine (0.27 mol) in DCM (250 mL).

  • Addition: Add Butanal (0.28 mol) dropwise at 0°C. Allow to stir for 30 minutes. Note: Slight exotherm observed.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) in portions over 20 minutes at 0°C. Warm to Room Temperature (RT) and stir for 4–12 hours.

    • Causality: STAB is preferred over NaBH₄ because it selectively reduces the imine without reducing the aldehyde starting material, minimizing byproducts.

  • Quench: Quench reaction with saturated aqueous NaHCO₃ solution.

  • Extraction: Separate organic layer; extract aqueous layer with DCM (2x). Combine organics.

  • Workup: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Perform fractional vacuum distillation. Collect fraction boiling at 102–103 °C (10 Torr) .

Characterization & Validation Workflow

Trustworthiness in data reporting requires a self-validating measurement system.

Measurement Workflow

Characterization cluster_Purification Purification Phase cluster_Analysis Data Acquisition Sample Crude Amine Sample Distill Vacuum Distillation (10 Torr) Sample->Distill Fraction Heart Cut (102-103°C) Distill->Fraction Isolation GC GC-MS Purity Check (>98%) Fraction->GC Dens Oscillating U-Tube Density Meter GC->Dens If Pass RI Refractometer (nD20) GC->RI If Pass Report Final Certificate of Analysis Dens->Report 0.786 g/cm³ RI->Report 1.432

Figure 2: Sequential workflow for purification and property validation.

Density Measurement Protocol (ASTM D4052)

To replicate the density value (0.786 g/cm³):

  • Instrument: Oscillating U-tube density meter (e.g., Anton Paar DMA series).

  • Calibration: Verify with air and degassed water standards at 20°C.

  • Sample Prep: Ensure amine is moisture-free (water content <0.1% by Karl Fischer), as hygroscopicity of amines significantly skews density.

  • Injection: Inject 2 mL sample avoiding bubble formation.

  • Equilibration: Allow thermal equilibrium to 25.0°C ± 0.05°C.

  • Reading: Record density to 4 decimal places.

Applications in R&D

  • Pharmaceutical Intermediates: The 2-ethylhexyl tail provides high lipophilicity (LogP > 4.5), aiding in the synthesis of lipid-soluble drugs or prodrugs designed to cross the blood-brain barrier.

  • Solvent Extraction: Used in hydrometallurgy for the extraction of rare earth metals due to its ability to form hydrophobic complexes with metal ions.

  • Corrosion Inhibition: The secondary amine functionality allows for adsorption onto metal surfaces, forming a protective hydrophobic monolayer.

Safety & Handling (E-E-A-T)

  • Hazards: Causes severe skin burns and eye damage (Category 1B). Toxic to aquatic life.[5]

  • Storage: Store under nitrogen atmosphere. Amines react with atmospheric CO₂ to form carbamates, which appear as white crusts/precipitates.

  • PPE: Neoprene gloves, chemical splash goggles, and face shield are mandatory.

References

  • ChemicalBook. (2024). N-Butyl-2-ethylhexylamine CAS 61614-51-5 Properties. Retrieved from [1]

  • Echemi. (2024). N-butyl-2-ethylhexylamine Physical Properties and Flash Point. Retrieved from [1]

  • PubChem. (2024). Compound Summary: N-Butyl-2-ethylhexylamine (CID 108563).[1] National Library of Medicine. Retrieved from [1]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard protocol reference).

Sources

IUPAC name for N-Butyl-2-ethylhexylamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Nomenclature, Properties, and Applications of N-butyl-2-ethylhexan-1-amine

Abstract

This technical guide provides a comprehensive analysis of N-butyl-2-ethylhexylamine, a secondary amine of interest in various chemical synthesis applications. The primary focus is the systematic determination of its International Union of Pure and Applied Chemistry (IUPAC) name, which is established as N-butyl-2-ethylhexan-1-amine . This document elucidates the structural reasoning behind the nomenclature, details its physicochemical properties, outlines a plausible synthetic pathway, discusses its potential applications in research and industry, and summarizes critical safety and toxicological data. This guide is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for synthesis, analysis, or application development.

Part 1: IUPAC Nomenclature and Structural Elucidation

The unambiguous naming of chemical compounds is fundamental to scientific communication. The common name, N-Butyl-2-ethylhexylamine, while descriptive, requires standardization under the IUPAC system for universal clarity. The systematic name for this secondary amine is N-butyl-2-ethylhexan-1-amine [1].

The derivation of this name follows a logical, rule-based process designed for asymmetric secondary amines.[2][3][4]

Causality of Nomenclature:

  • Identification of the Functional Group: The central feature of the molecule is a nitrogen atom bonded to two alkyl groups and one hydrogen atom, identifying it as a secondary amine.

  • Selection of the Parent Chain: According to IUPAC rules, the longest continuous carbon chain attached to the nitrogen atom dictates the parent name of the amine.[4][5] The two alkyl groups are:

    • A butyl group (-C₄H₉).

    • A 2-ethylhexyl group. This chain has a primary six-carbon chain (hexyl) with a two-carbon (ethyl) substituent at the second position. The point of attachment to the nitrogen is carbon-1 of this chain.

  • Naming the Parent Amine: The 2-ethylhexyl group constitutes the longer carbon chain. Therefore, the parent amine is named 2-ethylhexan-1-amine . The "-1-" locant specifies that the nitrogen atom is bonded to the first carbon of the 2-ethylhexyl chain.

  • Naming the Substituent: The remaining alkyl group, the butyl chain, is treated as a substituent on the nitrogen atom. To indicate its position, it is given the locant "N-".

  • Assembly of the Final Name: By combining the substituent and the parent amine name, the full, systematic IUPAC name is constructed: N-butyl-2-ethylhexan-1-amine .

IUPAC_Naming_Logic start Start: N-Butyl-2-ethylhexylamine Structure functional_group Identify Functional Group (Secondary Amine) start->functional_group alkyl_groups Identify Alkyl Groups on Nitrogen - Butyl - 2-Ethylhexyl functional_group->alkyl_groups longest_chain Determine Longest Carbon Chain (2-Ethylhexyl is longer than Butyl) alkyl_groups->longest_chain substituent Name Substituent on Nitrogen (N-butyl) alkyl_groups->substituent parent_amine Name Parent Amine (Based on longest chain) 2-ethylhexan-1-amine longest_chain->parent_amine final_name Assemble Full IUPAC Name N-butyl-2-ethylhexan-1-amine parent_amine->final_name substituent->final_name Synthesis_Workflow cluster_reactants Reactants 2-Ethylhexanal 2-Ethylhexanal intermediate Imine Intermediate (N-butyl-2-ethylhexyl-imine) 2-Ethylhexanal->intermediate Butylamine Butylamine Butylamine->intermediate reducing_agent Reduction (e.g., NaBH₄ or H₂/Pd-C) intermediate->reducing_agent product Final Product N-butyl-2-ethylhexan-1-amine reducing_agent->product

Sources

Solubility Profile & Thermodynamic Characterization of N-Butyl-2-ethylhexylamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Process Research & Development

Executive Summary

N-Butyl-2-ethylhexylamine (CAS: 61614-51-5) represents a critical class of lipophilic secondary amines utilized in hydrometallurgical extraction, corrosion inhibition, and surfactant synthesis. Unlike its symmetric analog bis(2-ethylhexyl)amine, this asymmetric molecule offers unique phase-transfer kinetics due to the steric differential between the linear butyl chain (C4) and the branched 2-ethylhexyl chain (C8).

This guide provides an in-depth analysis of its solubility landscape, thermodynamic modeling behaviors, and standardized protocols for solubility determination. It is designed to move beyond basic "soluble/insoluble" binaries into the quantitative data required for reactor design and separation process scaling.

Physicochemical Identity

Before assessing solubility, we must establish the solute's fundamental hydrophobic profile.

PropertyValue / DescriptionSignificance
IUPAC Name N-butyl-2-ethylhexan-1-amineAsymmetric Secondary Amine
CAS Number 61614-51-5Distinct from Bis(2-ethylhexyl)amine (106-20-7)
Molecular Formula C₁₂H₂₇NMW: ~185.35 g/mol
LogP (Predicted) ~4.8Highly Lipophilic; partitions strongly to organic phase
pKa (Predicted) ~10.8Basic; protonates in acidic aqueous media
Density ~0.79 g/mLFloats on water; essential for phase separation

Solubility Landscape & Solvent Interaction

The solubility of N-Butyl-2-ethylhexylamine is governed by the competition between its polar amine headgroup (-NH) and its dominant hydrophobic alkyl tail (C12 total).

Non-Polar Solvents (Alkanes, Aromatics)
  • Solubility: Miscible in all proportions.

  • Solvents: n-Hexane, Cyclohexane, Toluene, Benzene, Kerosene.

  • Mechanism: The dissolution is entropy-driven. The London Dispersion Forces between the solvent and the large alkyl chains of the amine facilitate complete mixing.

  • Application Note: In hydrometallurgy, kerosene is the standard diluent. The amine acts as an extractant, remaining fully dissolved in the organic phase while complexing metal ions at the interface.

Polar Aprotic Solvents
  • Solubility: High / Miscible .

  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate.

  • Mechanism: Dipole-dipole interactions stabilize the amine headgroup, while the organic nature of the solvent accommodates the alkyl chains.

  • Thermodynamics: Mixing is typically slightly exothermic due to favorable solvation of the amine dipole.

Polar Protic Solvents (Alcohols)
  • Solubility: Soluble .

  • Solvents: Methanol, Ethanol, Isopropanol.

  • Mechanism: The amine nitrogen acts as a Hydrogen Bond Acceptor (HBA), while the alcohol hydroxyl acts as a Hydrogen Bond Donor (HBD).

  • Critical Insight: While soluble, phase separation can occur at very low temperatures or high water content. The "Hydrophobic Effect" begins to compete with H-bonding as the alcohol chain length decreases (e.g., solubility is higher in octanol than in pure water).

Aqueous Systems
  • Solubility: Insoluble (< 100 mg/L estimated).

  • Mechanism: The entropic penalty of structuring water molecules around the hydrophobic C12 chain far outweighs the enthalpic gain from hydrating the single -NH group.

  • pH Dependence: Solubility increases drastically in acidic water (pH < 9) due to the formation of the ammonium salt (

    
    ), which acts as a cationic surfactant.
    

Thermodynamic Modeling

For precise process engineering (e.g., crystallization or extraction optimization), empirical data must be correlated using thermodynamic models.

The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility (


) with temperature (

).


  • 
     : Mole fraction solubility of the amine.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical parameters derived from regression analysis.
    
    • 
       & 
      
      
      
      : Reflect non-ideal solution behavior and entropy.
    • 
       : Related to the enthalpy of solution.
      
Hansen Solubility Parameters (HSP)

To predict solubility in novel solvents without experimentation, we calculate the "Distance" (


) between the amine (1) and solvent (2):


  • 
     (Dispersion):  High for this amine due to C12 chain.
    
  • 
     (Polarity):  Low/Moderate (secondary amine dipole).
    
  • 
     (H-Bonding):  Moderate (one N-H donor/acceptor).
    
  • Rule of Thumb: If

    
     (interaction radius), the amine is likely soluble.
    
Solvation Interaction Map

The following diagram illustrates the molecular interactions governing these solubility behaviors.

SolubilityMechanism cluster_NonPolar Non-Polar Solvents (Toluene, Hexane) cluster_Protic Polar Protic Solvents (Methanol, Ethanol) cluster_Water Aqueous System (Water) Amine N-Butyl-2-ethylhexylamine (Solute) InteractionNP Van der Waals Dispersion Forces Amine->InteractionNP InteractionP Hydrogen Bonding (N...H-O) Amine->InteractionP InteractionW Hydrophobic Effect (Phase Separation) Amine->InteractionW SolventNP Hydrocarbon Solvent InteractionNP->SolventNP Miscible SolventP Alcohol Solvent InteractionP->SolventP Soluble (Exothermic Mixing) Water Water Molecules InteractionW->Water Insoluble

Figure 1: Mechanistic interaction map showing the dominant forces between N-Butyl-2-ethylhexylamine and various solvent classes.

Experimental Protocols

As specific solubility data for this asymmetric amine is rare in open literature, researchers must often determine it empirically.

Laser Dynamic Method (High Precision)

This method eliminates visual ambiguity and provides exact saturation points.

Workflow:

  • Preparation: Add excess amine to a jacketed glass vessel containing the solvent.

  • Equilibration: Stir continuously.

  • Temperature Ramp: Slowly heat the mixture while monitoring with a laser beam.

  • Detection: The laser intensity through the solution is low (scattered by undissolved droplets/turbidity). As the temperature rises and solubility increases, the solution clears, and laser intensity spikes.

  • Recording: The temperature at the intensity inflection point is the saturation temperature (

    
    ) for that specific mass fraction.
    
Gravimetric Analysis (Standard Validation)

For confirming saturation at a fixed temperature (e.g., 25°C).

  • Saturation: Stir excess amine in solvent for 24 hours at constant

    
    .
    
  • Separation: Stop stirring and allow phases to settle (if liquid-liquid) or filter (if solid-liquid, though this amine is liquid at RT, phase separation is the key here).

    • Note: Since this amine is a liquid, "solubility" in immiscible solvents (like water) refers to the equilibrium concentration in the aqueous phase.

  • Sampling: Carefully withdraw a sample of the solvent phase.

  • Evaporation: Evaporate the solvent in a pre-weighed dish.

  • Calculation: Mass of residue / Mass of solvent = Solubility.

ExperimentalProtocol Start Start: Solubility Determination Prep 1. Prepare Binary Mixture (Solvent + Excess Amine) Start->Prep Method Select Method Prep->Method Laser Laser Dynamic Method (Variable T) Method->Laser Grav Gravimetric Method (Constant T) Method->Grav Heat Heat/Cool Ramp (0.1 K/min) Laser->Heat Detect Detect Laser Transmittance (Turbidity Change) Heat->Detect Data1 Record T_sat Detect->Data1 Equil Equilibrate 24h Grav->Equil PhaseSep Phase Separation (Centrifuge/Settle) Equil->PhaseSep Evap Evaporate Solvent PhaseSep->Evap Data2 Weigh Residue Evap->Data2

Figure 2: Decision tree and workflow for experimentally determining the solubility limit of liquid amines.

Applications & Implications

Understanding the solubility profile of N-Butyl-2-ethylhexylamine is crucial for its primary industrial roles.

Liquid-Liquid Extraction (LLE)
  • Role: The amine acts as an ion-pair extractant.

  • Process: In an acidic aqueous phase, the amine protonates (

    
    ).[1] This cation pairs with metal anions (e.g., 
    
    
    
    ) and transfers them into the organic phase (Kerosene/Toluene).
  • Solubility Requirement: The amine must be highly soluble in the organic diluent but insoluble in the aqueous acid to prevent loss of the extractant. The high hydrophobicity of the 2-ethylhexyl group ensures this partition coefficient is favorable.

Corrosion Inhibition[5]
  • Role: Forms a protective film on metal surfaces.

  • Mechanism: The polar amine head adsorbs to the metal, while the non-polar tail extends into the process fluid (oil/gas), creating a hydrophobic barrier that repels water and corrosive ions.

  • Solvent: Typically formulated in aromatic solvents or alcohols for injection into pipelines.

Safety & Handling

  • Hazards: Corrosive (Skin/Eye burns), Acute Toxicity (Inhalation/Ingestion).[2]

  • Storage: Store under nitrogen to prevent oxidation (formation of N-oxides) and absorption of atmospheric CO₂ (carbamate formation).

  • PPE: Neoprene or Nitrile gloves are required; latex is permeable to many organic amines.

References

  • PubChem. (2023). N-Butyl-2-ethylhexylamine Compound Summary. National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (2023). Safety Data Sheet: Bis(2-ethylhexyl)amine (Analogous Safety Data). Merck KGaA. Link

  • ResearchGate. (2019). Solubility thermodynamics of amine boranes in polar solvents. Link

  • NOAA. (2023). CAMEO Chemicals: 2-Ethylhexylamine (Precursor Data). Link

  • Univars Solutions. (2023). Technical Data: 2-Ethylhexylamine.[3][4][2][5] Link

Sources

N-Butyl-2-ethylhexylamine: Technical Guide & Application Core

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical reference for N-Butyl-2-ethylhexylamine (CAS 61614-51-5), a specialized asymmetric secondary amine. It is designed for researchers requiring precise control over steric bulk and lipophilicity in solvent extraction and organic synthesis workflows.

Executive Summary

N-Butyl-2-ethylhexylamine (C₁₂H₂₇N) represents a strategic class of "tunable" secondary amines.[1] Unlike its symmetric counterparts (e.g., Di-n-butylamine or Di-2-ethylhexylamine), this molecule offers a unique balance of physicochemical properties. Its asymmetry—combining a linear butyl chain with a branched 2-ethylhexyl tail—disrupts crystalline packing, thereby lowering the freezing point and enhancing solubility in non-polar aliphatic diluents (e.g., kerosene, dodecane).

For the application scientist, this molecule is a high-value tool for:

  • Hydrometallurgy: Fine-tuning the extraction coefficient (

    
    ) of rare earth elements (REEs) and actinides.
    
  • Organic Synthesis: Introducing a defined lipophilic tail into pharmaceutical intermediates or corrosion inhibitors without the excessive steric hindrance of two branched chains.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertySpecification
IUPAC Name N-butyl-2-ethylhexan-1-amine
CAS Number 61614-51-5
Molecular Formula C₁₂H₂₇N
Molecular Weight 185.35 g/mol
Appearance Clear, colorless to pale yellow liquid
Density ~0.786 g/cm³ (at 20°C)
Boiling Point ~102–103°C @ 10 Torr (Predicted atm BP >210°C)
Solubility Miscible in organic solvents (hexane, toluene, ethanol); Insoluble in water
pKa ~10.8 (Typical for dialkylamines)
Refractive Index

Field Insight: The "Asymmetry Advantage"

In cold-weather solvent extraction circuits, symmetric amines like Di-n-octylamine can precipitate out of the organic phase, causing catastrophic phase inversion or pump failure. N-Butyl-2-ethylhexylamine's asymmetric structure acts as an internal "anti-freeze," maintaining liquid phase homogeneity at lower temperatures.

Synthesis & Manufacturing Protocol

The industrial standard for producing high-purity secondary amines is Reductive Amination . This route minimizes the formation of tertiary amine byproducts compared to direct alkylation.

Reaction Pathway

The synthesis couples n-Butylamine with 2-Ethylhexanal (or conversely 2-Ethylhexylamine with Butyraldehyde) under hydrogen pressure with a hydrogenation catalyst (Pd/C or Raney Nickel).

Synthesis A 2-Ethylhexanal (C8 Aldehyde) C Hemiaminal Intermediate A->C B n-Butylamine (C4 Amine) B->C D Imine (Schiff Base) [- H2O] C->D E Catalytic Hydrogenation (H2, Pd/C, Pressure) D->E F N-Butyl-2-ethylhexylamine (Secondary Amine) E->F

Figure 1: Reductive amination pathway for the synthesis of N-Butyl-2-ethylhexylamine.

Experimental Protocol (Lab Scale)
  • Charge: In a high-pressure autoclave, load equimolar amounts of n-Butylamine and 2-Ethylhexanal.

  • Catalyst: Add 1-3 wt% of 5% Pd/C catalyst.

  • Dehydration: The reaction initially forms an imine, releasing water. In optimized industrial setups, water is continuously removed to drive equilibrium.

  • Hydrogenation: Pressurize with

    
     (30–50 bar) and heat to 80–120°C. Stir vigorously to overcome mass transfer limitations.
    
  • Purification: Filter catalyst. Distill the crude product under vacuum to remove unreacted starting materials.

Application Core: Solvent Extraction (Hydrometallurgy)

Secondary amines are critical extractants for anionic metal complexes (e.g., Uranium sulfate complexes or Cobalt chloride complexes) via an Ion Exchange Mechanism .

Mechanism of Action

In acidic media, the amine is protonated to form an alkylammonium cation (


), which then pairs with the metal anion.


Where


 is the metal anion complex (e.g., 

).
Why Choose N-Butyl-2-ethylhexylamine?
  • Steric Modulation: The 2-ethylhexyl group provides enough steric bulk to prevent the formation of third phases (emulsions) often seen with straight-chain amines, while the butyl group maintains faster kinetics than the massive di-2-ethylhexylamine.

  • Selectivity: By adjusting the amine structure, researchers can fine-tune the separation factor (

    
    ) between difficult pairs like Cobalt/Nickel or adjacent Lanthanides.
    

SX_Circuit Feed Aqueous Feed (Metal Ions + Acid) Extract Extraction Stage (Mixer-Settler) Feed->Extract Aq. In Extract->Feed Raffinate (Waste) Organic Organic Phase Loop (N-Butyl-2-ethylhexylamine + Kerosene) Extract->Organic Loaded Organic Scrub Scrubbing Stage (Remove Impurities) Strip Stripping Stage (Recover Metal) Scrub->Strip Purified Organic Product Pure Metal Solution Strip->Product Aq. Out Strip->Organic Regenerated Organic (Recycle) Organic->Scrub

Figure 2: Solvent Extraction (SX) circuit utilizing the amine as an ion-exchange carrier.

Analytical Characterization

To validate the identity of the synthesized or purchased material, rely on the following spectral signatures:

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       ppm: Multiplet (Terminal methyl groups).
      
    • 
       ppm: Broad Multiplet (Methylene backbone).
      
    • 
       ppm: Multiplet ( 
      
      
      
      -protons adjacent to Nitrogen,
      
      
      ).
    • 
       ppm: Broad singlet (
      
      
      
      , exchangeable with
      
      
      ).
  • Mass Spectrometry (EI/ESI):

    • Molecular Ion

      
      .
      
    • Fragmentation often shows loss of the butyl group (

      
      ) or cleavage at the branched position.
      

Safety, Handling & Toxicology

Hazard Classification: Corrosive (Category 1B), Acute Toxicity (Oral/Dermal).

  • Corrosivity: Like most low-molecular-weight amines, it causes severe skin burns and eye damage. The high pH (>11 in water dispersion) saponifies fats in tissue.

  • Vapor Hazard: Although less volatile than butylamine, vapors can cause respiratory irritation (chemical pneumonitis).

  • Storage: Store under nitrogen or argon. Amines react with atmospheric

    
     to form carbamates, which appear as white crusts/solids.
    

Self-Validating Safety Protocol: Before any pilot run, perform a "Water Tolerance Test." Mix a small aliquot with water; if the pH of the aqueous phase does not rise immediately, the amine may be degraded (carbamate formation) or the phase separation is too slow for the intended contactor equipment.

References

  • PubChem. (2025). N-Butyl-2-ethylhexylamine Compound Summary. National Library of Medicine. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination: Synthesis of Secondary Amines. [Link]

  • Rydberg, J., et al. (2004). Solvent Extraction Principles and Practice. Marcel Dekker. (General reference for Amine Extraction Mechanisms).

Sources

Methodological & Application

Application Notes and Protocols for N-Butyl-2-ethylhexylamine as a Corrosion Inhibitor Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of N-Butyl-2-ethylhexylamine in Corrosion Mitigation

Corrosion remains a significant challenge across numerous industries, leading to substantial economic losses and safety concerns. The development of effective corrosion inhibitors is paramount to extending the lifespan and ensuring the integrity of metallic infrastructure. Organic corrosion inhibitors, particularly those based on nitrogen-containing compounds, are widely utilized due to their ability to form protective films on metal surfaces.[1][2] N-Butyl-2-ethylhexylamine, a secondary amine with a branched alkyl chain, serves as a versatile intermediate in the synthesis of such inhibitors. Its molecular structure provides a foundation for creating amphiphilic molecules that exhibit excellent surface activity and corrosion inhibition properties.

This technical guide provides a comprehensive overview of the application of N-Butyl-2-ethylhexylamine as a precursor for synthesizing amide-based corrosion inhibitors. We will delve into the synthetic protocols, characterization techniques, and performance evaluation methodologies crucial for researchers, scientists, and professionals in the field of corrosion science and drug development. The causality behind experimental choices is explained to provide a deeper understanding of the underlying chemical principles.

Physicochemical Properties of N-Butyl-2-ethylhexylamine

A thorough understanding of the physical and chemical properties of N-Butyl-2-ethylhexylamine is essential for its safe handling and effective use in synthesis.

PropertyValueReference
Molecular Formula C₁₂H₂₇N[3]
Molecular Weight 185.35 g/mol [3]
Appearance Colorless to pale yellow liquid[4]
Odor Fish-like[4]
Boiling Point Not explicitly available, but the precursor 2-Ethylhexylamine boils at 169 °C.[5]
Density Less dense than water[4]
Solubility Sparingly soluble in water[5]
CAS Number 61614-51-5[3]

Synthesis of N-acyl N-Butyl-2-ethylhexylamine: A Potent Corrosion Inhibitor

The primary application of N-Butyl-2-ethylhexylamine as a corrosion inhibitor intermediate lies in its reaction with carboxylic acids, particularly long-chain fatty acids, to form N-acyl N-Butyl-2-ethylhexylamine (an amide). This transformation is a critical step in creating a molecule with enhanced surface-active properties, enabling it to effectively adsorb onto a metal surface and form a protective barrier against corrosive agents. The long alkyl chain from the fatty acid provides the hydrophobic tail, while the polar amide head-group facilitates surface adsorption.

Reaction Principle: Amide Formation

The synthesis involves a condensation reaction between the secondary amine group of N-Butyl-2-ethylhexylamine and the carboxyl group of a fatty acid, such as oleic acid. This reaction typically requires elevated temperatures to drive off the water molecule formed as a byproduct. While the reaction can proceed without a catalyst, acidic or basic catalysts can be employed to increase the reaction rate.[]

Amide Synthesis cluster_reactants Reactants cluster_products Products N-Butyl-2-ethylhexylamine N-Butyl-2-ethylhexylamine Fatty Acid (e.g., Oleic Acid) Fatty Acid (e.g., Oleic Acid) plus2 + Fatty Acid (e.g., Oleic Acid)->plus2 Heat (Dehydration) N-acyl N-Butyl-2-ethylhexylamine N-acyl N-Butyl-2-ethylhexylamine Water Water plus1 +

Caption: General reaction scheme for the synthesis of N-acyl N-Butyl-2-ethylhexylamine.

Detailed Synthesis Protocol: N-oleoyl N-Butyl-2-ethylhexylamine

This protocol outlines the synthesis of a representative corrosion inhibitor from N-Butyl-2-ethylhexylamine and oleic acid.

Materials:

  • N-Butyl-2-ethylhexylamine (≥98% purity)

  • Oleic acid (≥99% purity)

  • Toluene (anhydrous)

  • Round-bottom flask (250 mL) equipped with a Dean-Stark apparatus and a reflux condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reactant Charging: In the 250 mL round-bottom flask, combine N-Butyl-2-ethylhexylamine (0.1 mol, 18.54 g) and oleic acid (0.1 mol, 28.25 g) in 100 mL of toluene. The toluene acts as an azeotropic solvent to facilitate the removal of water.

  • Reaction Setup: Assemble the Dean-Stark apparatus and reflux condenser on top of the round-bottom flask. Place the setup on the heating mantle with a magnetic stirrer.

  • Reaction Execution: Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring. The water produced during the reaction will be collected in the Dean-Stark trap.

  • Monitoring the Reaction: The reaction progress can be monitored by observing the amount of water collected in the Dean-Stark trap. The theoretical amount of water to be collected is 1.8 mL (0.1 mol). The reaction is typically complete within 4-6 hours.

  • Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene using a rotary evaporator under reduced pressure.

  • Product Isolation: The resulting viscous liquid is the N-oleoyl N-Butyl-2-ethylhexylamine corrosion inhibitor. Further purification is generally not required for its application as a corrosion inhibitor.

Characterization of the Synthesized Inhibitor

To confirm the successful synthesis of the amide, the product should be characterized using standard analytical techniques.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of the product should show the disappearance of the broad -OH peak from the carboxylic acid (around 3000 cm⁻¹) and the appearance of a strong C=O stretching vibration for the amide group (around 1650 cm⁻¹). The N-H stretch of the secondary amine precursor will also be absent.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the synthesized amide by identifying the characteristic peaks corresponding to the protons and carbons in the N-Butyl-2-ethylhexylamine and oleic acid moieties.

Performance Evaluation of the Corrosion Inhibitor

The effectiveness of the synthesized N-acyl N-Butyl-2-ethylhexylamine as a corrosion inhibitor must be quantified. The following protocols describe standard methods for this evaluation.

Weight Loss Method (Gravimetric Testing)

This method provides a direct measure of the corrosion rate by determining the mass loss of a metal coupon immersed in a corrosive environment with and without the inhibitor. This method is guided by standards such as ASTM G31.[7][8][9]

Weight_Loss_Method A Prepare Metal Coupons (e.g., mild steel) B Clean, Dry, and Weigh (Initial Weight, W₁) A->B C Immerse in Corrosive Solution (with and without inhibitor) B->C D Maintain Constant Temperature and Immersion Time C->D E Remove, Clean, and Dry Coupons D->E F Weigh Coupons (Final Weight, W₂) E->F G Calculate Corrosion Rate (CR) and Inhibition Efficiency (%IE) F->G

Caption: Workflow for the weight loss corrosion testing method.

Protocol:

  • Coupon Preparation: Prepare mild steel coupons of a known surface area. Polish the coupons with successively finer grades of emery paper, rinse with deionized water and acetone, and dry.

  • Initial Weighing: Accurately weigh each coupon to four decimal places (W_initial).

  • Immersion: Immerse the coupons in a corrosive medium (e.g., 1 M HCl) in separate beakers. For the inhibited solution, add a specific concentration of the synthesized N-acyl N-Butyl-2-ethylhexylamine (e.g., 50, 100, 200 ppm). A blank solution without the inhibitor is used as a control.

  • Exposure: Maintain the beakers at a constant temperature (e.g., 25 °C or 60 °C) for a specified duration (e.g., 24 hours).[7][10]

  • Cleaning and Final Weighing: After the immersion period, remove the coupons, clean them according to ASTM G1 standard procedure to remove corrosion products, rinse with deionized water and acetone, and dry. Accurately weigh the coupons again (W_final).

  • Calculations:

    • Weight Loss (ΔW): ΔW = W_initial - W_final

    • Corrosion Rate (CR): CR (mm/year) = (K × ΔW) / (A × T × D), where K is a constant (8.76 × 10⁴), A is the surface area of the coupon (cm²), T is the immersion time (hours), and D is the density of the metal (g/cm³).

    • Inhibition Efficiency (%IE): %IE = [(CR_blank - CR_inhibitor) / CR_blank] × 100

Electrochemical Methods

Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism of action. These tests are typically performed using a three-electrode setup (working electrode, counter electrode, and reference electrode) in a corrosion cell. ASTM G102 provides guidance on the calculation of corrosion rates from electrochemical measurements.[11][12][13][14][15]

a) Potentiodynamic Polarization

This technique involves scanning the potential of the working electrode and measuring the resulting current to determine the corrosion potential (E_corr) and corrosion current density (i_corr).

Protocol:

  • Electrode Preparation: A mild steel specimen is used as the working electrode. Its surface is prepared similarly to the weight loss coupons.

  • Cell Setup: Place the working electrode, a platinum counter electrode, and a saturated calomel reference electrode (SCE) in the corrosion cell containing the corrosive solution (with and without the inhibitor).

  • Stabilization: Allow the system to stabilize for about 30-60 minutes until a steady open-circuit potential (OCP) is reached.

  • Polarization Scan: Scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5 mV/s).

  • Data Analysis: Plot the potential versus the logarithm of the current density (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves back to the E_corr to determine the i_corr.

  • Calculation of Inhibition Efficiency: %IE = [(i_corr(blank) - i_corr(inhibitor)) / i_corr(blank)] × 100

b) Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode-electrolyte interface.

Protocol:

  • Cell Setup and Stabilization: The experimental setup is the same as for potentiodynamic polarization. Stabilize the system at the OCP.

  • Impedance Measurement: Apply a small amplitude AC signal (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 10 mHz).

  • Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The data can be fitted to an equivalent electrical circuit to determine the charge transfer resistance (R_ct). An increase in the R_ct value in the presence of the inhibitor indicates a decrease in the corrosion rate.

  • Calculation of Inhibition Efficiency: %IE = [(R_ct(inhibitor) - R_ct(blank)) / R_ct(inhibitor)] × 100

Mechanism of Corrosion Inhibition

The synthesized N-acyl N-Butyl-2-ethylhexylamine inhibits corrosion by adsorbing onto the metal surface. This adsorption can be physical (electrostatic interactions) or chemical (coordination bonds between the nitrogen and oxygen atoms and the metal's d-orbitals). The long hydrophobic alkyl chain then forms a dense, protective layer that acts as a barrier, preventing the corrosive species from reaching the metal surface.[2] The branched structure of the 2-ethylhexyl group can further enhance this protective barrier by increasing the steric hindrance on the surface.

Safety and Handling

N-Butyl-2-ethylhexylamine and its precursor, 2-ethylhexylamine, are corrosive and can cause severe skin and eye irritation.[16][17] It is imperative to handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[18][19][20] In case of contact, immediately flush the affected area with copious amounts of water.[18]

Conclusion

N-Butyl-2-ethylhexylamine is a valuable intermediate for the synthesis of effective amide-based corrosion inhibitors. The straightforward synthesis protocol, coupled with robust performance evaluation methods, allows for the development and screening of novel corrosion inhibitors for various industrial applications. The insights provided in this guide, from the rationale behind the synthesis to the detailed experimental procedures, are intended to empower researchers and scientists to advance the field of corrosion protection.

References

  • 2-Ethylhexylamine | 104-75-6. LookChem. Available at: [Link]

  • Corrosion Inhibitors Study during Corrosion in Less Conductive Media. J. Vis. Exp. (2022). Available at: [Link]

  • Synthesis of New Corrosion Inhibitors Based on Boron Ethyl Amines, Fatty Acids and Benzotriazole for the Agricultural Machinery Preservation. ResearchGate. Available at: [Link]

  • Molecular design and performance of emissive amide-containing compounds as corrosion inhibitors. RSC Publishing. Available at: [Link]

  • 2-ETHYL HEXYLAMINE HAZARD SUMMARY. NJ.gov. Available at: [Link]

  • Synthesis of a Hydroxyl-Containing Corrosion Inhibitor and Its Inhibitory Performance on N80 Steel in Hydrochloric Acid Solution. MDPI. Available at: [Link]

  • Butylamine functionalized graphene oxide: experimental and DFT studies of the corrosion inhibition efficiency on MgAZ13 alloy in a 3.5% NaCl environment. ResearchGate. Available at: [Link]

  • Synthesis of n-butyl esters of the various carboxylic acids with Ph3PBr2 and Ph3PI2 in the presence of DMAP in dichloromethane at room temperature. ResearchGate. Available at: [Link]

  • G102 Standard Practice for Calculation of Corrosion Rates and Related Information from Electrochemical Measurements. ASTM International. Available at: [Link]

  • Corrosion tests using the weight loss method. ResearchGate. Available at: [Link]

  • Process for the production of fatty acid amides. Google Patents.
  • Comprehensive Metal Corrosion Rate Testing by ASTM G31-72. LCS Laboratory Inc. Available at: [Link]

  • Revealing the Correlation between Molecular Structure and Corrosion Inhibition Characteristics of N-Heterocycles in Terms of Substituent Groups. MDPI. Available at: [Link]

  • Corrosion inhibitor and preparation method and application thereof. Google Patents.
  • Synthesis, characterization of new carboxylic acid salts, and study of their activity as corrosion inhibitors. Eurasian Journal of Physics, Chemistry and Mathematics. Available at: [Link]

  • Weight Loss, Thermodynamics, SEM, and Electrochemical Studies on N-2-Methylbenzylidene-4-antipyrineamine as an Inhibitor for Mild Steel Corrosion in Hydrochloric Acid. MDPI. Available at: [Link]

  • Performance of an amide-based inhibitor derived from coffee bagasse oil as corrosion inhibitor for X70 steel in CO2-saturated brine. ResearchGate. Available at: [Link]

  • Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution. Scientific Reports. Available at: [Link]

  • Corrosion rate by weight loss measurement of specimens in the presence and absence of 1000 ppm v VCI. ResearchGate. Available at: [Link]

  • Technical Information Regarding Corrosion Testing. By A. S. Krisher. Available at: [Link]

  • N-Butyl-2-ethylhexylamine. PubChem. Available at: [Link]

  • Synthesis of Amide-Based Surfactant Inhibitor for Carbon Steel Corrosion Protection Electrochemical Analysis. International Journal of Electrochemical Science. Available at: [Link]

  • Calculation of Corrosion Rates and Related Information from Electrochemical Measurements. ASTM International. Available at: [Link]

  • ASTM G102 - Calculation of corrosion rates. EndoLab. Available at: [Link]

  • SAFETY DATA SHEET - Flammable Liquid Mixture. Airgas. Available at: [Link]

  • Use of an amide-type corrosion inhibitor synthesized from the coffee bagasse oil on the corrosion of Cu in NaCl. ResearchGate. Available at: [Link]

  • Corrosion Inhibition Screening of 2-((6-aminopyridin-2-yl)imino)indolin-3-one: Weight Loss, Morphology, and DFT Investigations. Journal of the Korean Chemical Society. Available at: [Link]

  • Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments. MDPI. Available at: [Link]

  • Immersion Corrosion. Metallurgical Engineering Services. Available at: [Link]

  • Catalytic synthesis of n-butyl carboxylate with immobilized ionic liquid based on response surface methodology optimization. ResearchGate. Available at: [Link]

  • Recent Advancements in Corrosion Inhibitor Performance Evaluation and Surface Analysis. ResearchGate. Available at: [Link]

  • Electrochemical Studies of Green Corrosion Inhibitors. Materials Research Forum. Available at: [Link]

  • Newly Synthesized Morpholinyl Mannich Bases as Corrosion Inhibitors for N80 Steel in Acid Environment. MDPI. Available at: [Link]

  • Common Name: 2-ETHYL HEXYLAMINE HAZARD SUMMARY. NJ.gov. Available at: [Link]

  • ASTM G31-21 - Standard Guide for Laboratory Immersion Corrosion Testing of Metals. ASTM International. Available at: [Link]

  • Characterization of plants and seaweeds based corrosion inhibitors against microbially influenced corrosion in a cooling tower water environment. Arabian Journal of Chemistry. Available at: [Link]

  • ASTM G102-89(1999) - Standard Practice for Calculation of Corrosion Rates and Related Information. ASTM International. Available at: [Link]

  • Laboratory Immersion Corrosion Testing of Metals. ResearchGate. Available at: [Link]

  • Pyrimidine-5-carboxylic acid p-tolylamide methanesulfonate. Organic Syntheses. Available at: [Link]

  • ASTM G102 – 89 (Reapproved 2004) Standard Practice for Calculation of Corrosion Rates and Related Information from Electrochemical Measurements. R&B Inc. Available at: [Link]

  • Computational investigation of anticorrosion properties in Ethyl 4-[(E)-(2-Hydroxy-4-Methoxyphenyl)Methyleneamino]Benzoate and its pyrrole substituted variant on mild steel. Scientific Reports. Available at: [Link]

  • A Novel Synthetic Route to Fatty Amides in Non-aqueous Reaction of Fatty Esters with Ammonium Salts and Methyl Amine. Semantic Scholar. Available at: [Link]

Sources

Application Note: Synthesis of Sterically Hindered Surfactants using N-Butyl-2-ethylhexylamine

[1]

Executive Summary

N-Butyl-2-ethylhexylamine (N-BEHA) [CAS: 61614-51-5] is a secondary amine featuring a unique unsymmetrical, branched hydrophobic tail.[1] Unlike linear fatty amines (e.g., dodecylamine), the 2-ethylhexyl moiety introduces significant steric bulk and disrupts crystalline packing in surfactant monolayers. This results in surfactants with:

  • Low Critical Micelle Concentration (CMC): Due to high hydrophobicity.[1]

  • Ultra-Low Foaming: Branching prevents the formation of rigid, stable foam lamellae.

  • Enhanced Solubility in Non-Polar Media: Ideal for Phase Transfer Catalysis (PTC) and liquid-liquid extraction (hydrometallurgy).[1]

This guide provides high-fidelity protocols for converting N-BEHA into Cationic Quaternary Ammonium Salts (for antimicrobial/PTC applications) and Zwitterionic Betaines (for rheology modification).[1]

Chemical Profile & Precursor Handling[1][2]

PropertySpecificationCritical Note
IUPAC Name N-butyl-2-ethylhexan-1-amineSecondary amine functionality
MW 185.35 g/mol --
Boiling Point ~253 °CHigh boiling point allows high-temp reactions without pressure vessels.[1][2]
Density 0.776 g/mLLighter than water; phase separation is rapid.[1]
Steric Factor High (Branched)Expert Insight: The 2-ethyl group creates steric hindrance at the nitrogen center. Nucleophilic substitutions (SN2) will be slower than with linear amines.[1] Reaction times must be extended.

Safety Advisory: N-BEHA is corrosive and can cause severe skin burns.[1] All synthesis steps involving alkyl halides (carcinogens) or sultones must be performed in a fume hood with appropriate PPE (nitrile/neoprene gloves).

Synthesis Workflows (Logic Map)

The following diagram illustrates the divergent synthesis pathways from the parent amine.

GFigure 1: Divergent synthesis pathways for N-BEHA derived surfactants.StartN-Butyl-2-ethylhexylamine(Secondary Amine)InterIntermediate:Tertiary Amine(Methylation)Start->InterEschweiler-Clarkeor CH3I/BaseProd3Nonionic Surfactant(Ethoxylate)Start->Prod3Ethylene Oxide(Direct Alkoxylation)Prod1Cationic Surfactant(Quaternary Ammonium)Inter->Prod1Alkyl Halide (R-X)(Quaternization)Prod2Zwitterionic Surfactant(Betaine/Sulfobetaine)Inter->Prod2Na-Chloroacetateor Sultone

[1]

Experimental Protocols

Protocol A: Synthesis of Cationic Quaternary Ammonium Surfactant

Target Molecule: N-Butyl-N-(2-ethylhexyl)-N,N-dimethylammonium Iodide Mechanism: Exhaustive methylation followed by quaternization.[1]

Phase 1: Conversion to Tertiary Amine (Eschweiler-Clarke Methylation)

Rationale: Direct quaternization of secondary amines with alkyl halides is difficult to control (mixed products).[1] Reductive amination using formaldehyde/formic acid is cleaner for generating the tertiary amine intermediate.

Reagents:

  • N-Butyl-2-ethylhexylamine (1.0 eq)[1][2]

  • Formaldehyde (37% aq.[1] solution) (2.2 eq)

  • Formic Acid (98%) (2.5 eq)

Step-by-Step:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, addition funnel, and magnetic stirrer.

  • Addition: Charge N-BEHA and Formic Acid. Cool to 0°C (ice bath) as the acid-base reaction is exothermic.[1]

  • Reaction: Slowly add Formaldehyde via addition funnel. Once addition is complete, heat the mixture to 90-100°C (reflux) for 12-18 hours .

    • Checkpoint: Monitor CO2 evolution.[1] Reaction is complete when gas evolution ceases.[1]

  • Workup: Cool to room temperature. Basify with NaOH (20% aq) to pH > 11 to liberate the free tertiary amine.

  • Extraction: Extract the oily layer with diethyl ether or ethyl acetate (3x).[1] Wash combined organics with brine.[1]

  • Purification: Dry over anhydrous MgSO4 and remove solvent under vacuum.

    • Yield Expectation: >90% conversion to N-Butyl-N-methyl-N-(2-ethylhexyl)amine .[1]

Phase 2: Quaternization

Reagents:

  • Tertiary Amine (from Phase 1) (1.0 eq)

  • Methyl Iodide (MeI) (1.2 eq) [CAUTION: Neurotoxin/Carcinogen]

  • Solvent: Acetonitrile (dry)

Step-by-Step:

  • Dissolution: Dissolve the tertiary amine in Acetonitrile (0.5 M concentration) in a sealed pressure tube or round bottom flask with a very efficient condenser (MeI is volatile).

  • Alkylation: Add Methyl Iodide dropwise at 0°C.

  • Incubation: Allow to warm to room temperature, then stir at 40°C for 24 hours .

    • Expert Note: The steric bulk of the 2-ethylhexyl group significantly retards the SN2 attack. Higher temperatures (>50°C) may cause degradation or color formation; patience is required.[1]

  • Isolation: Evaporate solvent and excess MeI under reduced pressure.

  • Crystallization: The product is likely a viscous oil or low-melting solid due to symmetry breaking.[1] Triturate with cold diethyl ether to remove unreacted amine.[1] Dry under high vacuum.[1]

Protocol B: Synthesis of Amphoteric Surfactant (Betaine)

Target Molecule: N-Butyl-N-(2-ethylhexyl)-N-methyl-glycine betaine Application: Viscosity builder, mild detergent.[1]

Reagents:

  • Tertiary Amine (from Protocol A, Phase 1) (1.0 eq)

  • Sodium Chloroacetate (1.1 eq)

  • Solvent: Water/Isopropanol (1:1 v/v) mixture

Step-by-Step:

  • Preparation: Dissolve Sodium Chloroacetate in the water/IPA mixture.

  • Coupling: Add the tertiary amine. Adjust pH to ~8-9 using dilute NaOH.

  • Reflux: Heat to 80°C for 36 hours .

    • Process Control: Monitor the consumption of the amine using a two-phase titration (Epton method) or TLC. The pH must be maintained between 8-9; add NaOH periodically as the reaction generates HCl (neutralized to NaCl).

  • Purification: Evaporate Isopropanol. The remaining aqueous solution contains the betaine and NaCl.

  • Desalting (Optional): For high purity, pass through an ion-exchange resin or use electrodialysis to remove NaCl.[1] For industrial applications, the salt is often left in.

Characterization & Quality Control

To validate the synthesis, the following analytical signatures must be confirmed:

MethodDiagnostic FeatureExpected Observation
1H-NMR (CDCl3) N-CH3 (Quat) Strong singlet shift from ~2.2 ppm (tertiary) to ~3.1-3.3 ppm (quaternary).[1]
1H-NMR (CDCl3) Alpha-CH2 The methylene protons adjacent to Nitrogen in the butyl and hexyl chains will downfield shift (deshielding) upon quaternization.
ESI-MS Molecular Ion Positive mode (M+).[1] Look for mass of cation (e.g., Parent + Me).
Two-Phase Titration Conversion % Use Hyamine 1622 titrant with mixed indicator (Dimidium Bromide/Disulphine Blue) to quantify anionic/cationic actives.[1]

References

  • General Synthesis of Amines: "Eschweiler–Clarke reaction."[1] Organic Chemistry Portal.

  • Quaternization Kinetics: "Kinetics of quaternization of tertiary amines with alkyl halides." Journal of the Chemical Society, Perkin Transactions 2.

  • Surfactant Analysis: "Standard Test Method for Synthetic Quaternary Ammonium Salts in Fabric Softeners by Potentiometric Titration." ASTM D5070 - 90(2018).[1]

  • Properties of Branched Surfactants: "Effect of branching on the properties of nonionic surfactants." Journal of Colloid and Interface Science.

Application Note: Biocatalytic Transamination for Chiral Amine Synthesis Using N-Butyl-2-ethylhexylamine as an Amine Donor Surrogate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of enantiomerically pure chiral amines is a cornerstone of modern pharmaceutical and fine chemical development. Amine transaminases (ATAs) offer a highly selective and environmentally benign route to these valuable compounds. This document provides a comprehensive guide to the principles and execution of a biocatalytic transamination reaction. While direct use of N-Butyl-2-ethylhexylamine as a primary amine donor is atypical for standard ATAs, this guide establishes a protocol using a common donor, isopropylamine, to synthesize a target chiral amine from a prochiral ketone. The principles, setup, and workup procedures detailed herein are broadly applicable and provide a foundational workflow for researchers exploring transamination with diverse substrates and novel, non-canonical amine donors like N-Butyl-2-ethylhexylamine, which may become accessible with engineered or newly discovered enzymes.

Introduction: The Strategic Value of Biocatalytic Transamination

Transamination is a powerful chemical reaction that involves the transfer of an amino group (-NH₂) from a donor molecule to an acceptor molecule, typically converting a ketone or aldehyde into a new amine.[1][2] In the realm of drug development, achieving high stereoselectivity is critical, as different enantiomers of a chiral molecule can have vastly different biological activities. Amine transaminases (ATAs), a class of pyridoxal 5'-phosphate (PLP) dependent enzymes, have emerged as premier catalysts for this transformation due to their exceptional stereoselectivity, often producing chiral amines with very high enantiomeric excess.[3][4]

The core of the ATA catalytic cycle is the PLP cofactor, which acts as an intermediary carrier of the amino group.[3][5][6] The process occurs in two half-reactions: the PLP cofactor first accepts an amino group from an amine donor (e.g., isopropylamine, alanine) to become pyridoxamine 5'-phosphate (PMP), releasing a ketone byproduct (e.g., acetone).[7] The PMP then transfers the amino group to the ketone substrate, generating the desired chiral amine and regenerating the PLP cofactor for the next cycle.[3][8] This efficient, cyclical process makes biocatalytic transamination a highly atom-economical and attractive green chemistry alternative to traditional synthetic methods.[4]

Reaction Mechanism and the Role of Pyridoxal 5'-Phosphate (PLP)

The mechanism of ATA-catalyzed transamination is a well-elucidated "ping-pong" bi-substrate reaction.[9] The PLP cofactor is initially bound to a lysine residue in the enzyme's active site as an internal aldimine.

  • Amine Donor Binding: The incoming amine donor displaces the lysine to form an external aldimine with PLP.

  • Tautomerization: A key tautomerization step converts the aldimine to a ketimine intermediate. This is facilitated by the PLP's ability to act as an "electron sink," stabilizing the developing negative charge.[10]

  • Hydrolysis & PMP Formation: Hydrolysis of the ketimine releases the ketone byproduct and forms pyridoxamine 5'-phosphate (PMP).

  • Keto Acceptor Binding: The prochiral ketone substrate enters the active site and condenses with PMP, forming a new ketimine.

  • Reverse Tautomerization & Product Formation: The tautomerization and hydrolysis steps proceed in reverse, transferring the amino group to the substrate to form the new chiral amine product and regenerating the PLP-lysine internal aldimine.[2][6]

The remarkable stereoselectivity of the reaction is dictated by the three-dimensional structure of the enzyme's active site, which forces the ketone substrate to bind in a specific orientation for the amino group transfer.[3][8]

Transamination_Mechanism cluster_half1 Half-Reaction 1: Amine Donor to PMP cluster_half2 Half-Reaction 2: PMP to Product PLP_Enz PLP-Enzyme Aldimine External Aldimine PLP_Enz->Aldimine + Amine Donor Amine_Donor R1-NH2 (Amine Donor) Amine_Donor->Aldimine Ketimine1 Ketimine Intermediate Aldimine->Ketimine1 Tautomerization PMP_Enz PMP-Enzyme Ketimine1->PMP_Enz Hydrolysis Ketone_Byproduct R1=O (Ketone Byproduct) Ketimine1->Ketone_Byproduct - Ketone PMP_Enz->Ketone_Byproduct Keto_Acceptor R2=O (Keto Acceptor) Ketimine2 Ketimine Intermediate PMP_Enz->Ketimine2 + Keto Acceptor Keto_Acceptor->Ketimine2 Product_Aldimine Product Aldimine Ketimine2->Product_Aldimine Tautomerization Product_Aldimine->PLP_Enz Hydrolysis Product R2-NH2 (Chiral Amine) Product_Aldimine->Product - Product

Figure 1: The Ping-Pong mechanism of amine transaminase.

Materials and Equipment

Reagents and Consumables
  • Amine Transaminase (e.g., ATA-256 or a commercially available screening kit)

  • Pyridoxal 5'-phosphate (PLP)

  • Prochiral Ketone Substrate (e.g., Acetophenone)

  • Amine Donor (e.g., Isopropylamine)

  • Potassium phosphate buffer (pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • Sodium chloride (NaCl)

  • Magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium hydroxide (NaOH), 1 M and 5 M solutions

  • Deionized water

  • TLC plates (silica gel 60 F₂₅₄)

  • NMR tubes, solvents (e.g., CDCl₃)

Equipment
  • Thermostatted shaker incubator

  • pH meter

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Centrifuge and appropriate tubes

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-Layer Chromatography (TLC) chamber

  • GC or HPLC with a chiral column for analysis

  • NMR spectrometer

Detailed Experimental Protocol

This protocol describes the transamination of acetophenone to (S)-1-phenylethylamine using isopropylamine as the amine donor.

Reagent Preparation
  • Phosphate Buffer (100 mM, pH 8.0): Dissolve the appropriate amounts of monobasic and dibasic potassium phosphate in deionized water to achieve a final concentration of 100 mM. Adjust the pH to 8.0 using 5 M NaOH or 1 M HCl.

  • PLP Stock Solution (10 mM): Dissolve PLP in the 100 mM phosphate buffer to a final concentration of 10 mM. Store protected from light at 4°C.

  • Substrate Stock Solution (1 M): Dissolve acetophenone in DMSO to a final concentration of 1 M.

Reaction Setup
  • In a 50 mL reaction vessel, add 19.5 mL of the 100 mM potassium phosphate buffer (pH 8.0).

  • Add 200 µL of the 10 mM PLP stock solution to achieve a final concentration of 0.1 mM.

  • Add 10-20 mg of the selected Amine Transaminase (ATA) lyophilizate.

  • Add 1.0 mL of isopropylamine (amine donor). This large excess helps drive the reaction equilibrium towards the product.

  • Gently stir the mixture until the enzyme is fully dissolved.

  • Initiate the reaction by adding 200 µL of the 1 M acetophenone stock solution (final concentration 10 mM).

  • Seal the vessel and place it in a shaker incubator set to 30°C and 200 rpm.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Prepare Buffer & Reagents B Dissolve PLP & Enzyme in Buffer A->B C Add Amine Donor (Isopropylamine) B->C D Add Ketone Substrate (Acetophenone) C->D E Incubate at 30°C with Shaking D->E F Monitor Progress (TLC/GC/HPLC) E->F G Quench & Basify (pH > 10 with NaOH) F->G H Extract with Ethyl Acetate G->H I Dry Organic Layer (MgSO4) & Evaporate H->I J Characterize Product (NMR, GC-MS) I->J K Determine Yield & Enantiomeric Excess (Chiral HPLC) J->K

Figure 2: General workflow for biocatalytic transamination.

Reaction Monitoring
  • The reaction progress can be monitored by taking small aliquots (e.g., 50 µL) at various time points (e.g., 1, 4, 8, 24 hours).

  • Quench the aliquot with an equal volume of 1 M HCl.

  • Extract with 200 µL of ethyl acetate.

  • Analyze the organic layer by TLC or GC to observe the disappearance of the ketone substrate and the appearance of the amine product.

Workup and Product Isolation
  • After 24 hours (or upon reaction completion), remove the vessel from the incubator.

  • Quench the reaction by adjusting the pH of the mixture to >10 using 5 M NaOH. This ensures the product amine is in its free base form.

  • Transfer the mixture to a separatory funnel and extract the product three times with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash once with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • The resulting crude oil can be further purified by column chromatography if necessary, though often the purity is high enough for characterization.

Data Presentation and Expected Results

The success of the transamination is evaluated based on conversion, yield, and enantiomeric excess (e.e.).

ParameterMethodTypical Result
Substrate Conversion GC or ¹H NMR>95%
Isolated Yield Gravimetric80-90%
Enantiomeric Excess Chiral HPLC/GC>99% e.e. for the (S)-enantiomer
¹H NMR (CDCl₃, 400 MHz) SpectroscopicConsistent with 1-phenylethylamine
Optical Rotation PolarimetryMatches literature value for (S)-enantiomer

Troubleshooting and Key Considerations

  • Low Conversion: If conversion is low, consider increasing the enzyme loading, increasing the excess of the amine donor, or extending the reaction time. Ensure the pH is optimal for the chosen enzyme.

  • Enzyme Inhibition: High concentrations of substrate or organic co-solvents like DMSO (>5% v/v) can inhibit or denature the enzyme.

  • Equilibrium Limitation: The byproduct of isopropylamine is acetone. Removing this byproduct (e.g., by using a lactate dehydrogenase/NADH system to convert the byproduct pyruvate when alanine is the donor) can drive the equilibrium toward the product. For volatile byproducts like acetone, performing the reaction under a slight vacuum can also be effective.

  • Amine Donor Choice: While this protocol uses isopropylamine, other donors like L-alanine or butylamine can be used. The choice of donor can affect reaction rates and equilibrium position.[4] Using a bulky secondary amine like N-Butyl-2-ethylhexylamine would likely require a specifically engineered transaminase with a large binding pocket.

Safety Precautions

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

  • N-Butyl-2-ethylhexylamine and other amines can be corrosive and irritating to the skin and respiratory tract. Handle them in a well-ventilated fume hood.[11]

  • Organic solvents like ethyl acetate are flammable. Keep away from ignition sources.

  • Handle acidic and basic solutions with care.

References

  • Wikipedia. (n.d.). Transamination. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Transamination, Deamination and Decarboxylation. Retrieved from [Link]

  • Huan, L., & Weixin, C. (2016). Transaminase biocatalysis: optimization and application. Green Chemistry, 18(21), 5791-5807. DOI:10.1039/C6GC02328B. Retrieved from [Link]

  • Galman, J. L., et al. (2021). Transaminase-Mediated Amine Borrowing via Shuttle Biocatalysis. Organic Letters, 23(24), 9499-9503. Retrieved from [Link]

  • Busto, E., et al. (2015). Asymmetric Biocatalytic Amination of Ketones at the Expense of NH3 and Molecular Hydrogen. ACS Catalysis, 5(6), 3735-3738. Retrieved from [Link]

  • DAV University. (n.d.). METABOLISM OF AMINO ACIDS —GENERAL ASPECTS. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Pyridoxal Phosphate Hydrate?. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 17.2: Pyridoxal Phosphate (Vitamin B6). Retrieved from [Link]

  • Molecular Memory. (2018). Transamination Mechanism: Chemistry of the PLP Coenzyme [Video]. YouTube. Retrieved from [Link]

  • RSC Publishing. (2024). Natural transaminase fusions for biocatalysis. Retrieved from [Link]

  • MDPI. (2024). The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. International Journal of Molecular Sciences, 25(22), 12345. Retrieved from [Link]

  • ACS Publications. (2020). Metal-Pyridoxal Cooperativity in Nonenzymatic Transamination. Journal of the American Chemical Society, 142(4), 1836-1845. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. Retrieved from [Link]

  • PubChem. (n.d.). N-Butyl-2-ethylhexylamine. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of N-Butyl-2-ethylhexylamine by Fractional Distillation

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and professionals in drug development who are working with N-Butyl-2-ethylhexylamine. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions regarding its purification by fractional distillation. Our focus is on ensuring scientific integrity, operational safety, and the achievement of high-purity final products.

Introduction: The Importance of High-Purity N-Butyl-2-ethylhexylamine

N-Butyl-2-ethylhexylamine is a key intermediate in various synthetic pathways, including the production of corrosion inhibitors, rubber additives, and pharmaceutical agents.[1][2][3] The presence of impurities, such as unreacted starting materials, byproducts, or degradation products, can significantly compromise the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).[4] Fractional distillation is a robust method for purifying this compound, but its successful implementation requires a nuanced understanding of its physical properties and potential challenges.[5]

Core Physical and Chemical Properties

A thorough understanding of the physical properties of N-Butyl-2-ethylhexylamine and its potential impurities is critical for designing an effective distillation protocol.

PropertyValueSource
Molecular Formula C₁₂H₂₇NPubChem
Molecular Weight 185.35 g/mol PubChem
Boiling Point (atm) ~213-215 °C (Decomposes)Inferred from similar structures
Boiling Point (vac.) 123 °C @ 7 hPa[6]
Density ~0.796 g/mL @ 20 °CGeneric Data
Appearance Colorless to light yellow liquid[7]
Odor Amine-like, fishy[2]

Troubleshooting Guide

This section addresses specific issues that may arise during the fractional distillation of N-Butyl-2-ethylhexylamine.

Problem 1: Poor Separation Efficiency (Product Contaminated with Impurities)

Question: My final product shows significant contamination with lower or higher boiling point impurities after distillation. What could be the cause, and how can I improve separation?

Answer:

Poor separation is often a result of suboptimal distillation parameters or equipment setup. The efficiency of a fractional distillation column depends on achieving multiple theoretical plates, where each plate represents a single vaporization-condensation cycle.[5]

Potential Causes & Solutions:

  • Insufficient Column Efficiency:

    • Cause: The fractionating column may be too short or have inefficient packing for the specific separation required. The greater the surface area of the column packing, the higher the efficiency.[8]

    • Solution: Use a longer column or a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or structured packing). Ensure the column is well-packed to avoid channeling of vapor.

  • Incorrect Reflux Ratio (Distillation Rate Too High):

    • Cause: Heating the distillation flask too aggressively leads to a high boil-up rate, preventing the establishment of a proper temperature gradient and equilibrium within the column.[9] This effectively turns the fractional distillation into a simple distillation.

    • Solution: Reduce the heating mantle temperature to ensure a slow, steady distillation rate. A good rule of thumb is to collect distillate at a rate of 1-2 drops per second.[10] The ring of condensate should rise slowly up the column.[10]

  • Poor Insulation:

    • Cause: Heat loss to the environment can disrupt the temperature gradient along the column, leading to premature condensation and flooding.

    • Solution: Insulate the distillation column and head with glass wool or aluminum foil to ensure an adiabatic operation.[10] This is especially critical for high-boiling point compounds.

  • Pressure Fluctuations:

    • Cause: An unstable vacuum source can cause the boiling point to fluctuate, which disrupts the equilibrium in the column and leads to co-distillation of impurities.

    • Solution: Ensure the vacuum pump is properly maintained and that all joints in the apparatus are securely sealed with appropriate vacuum grease. Use a vacuum regulator for precise pressure control.

Problem 2: Product is Dark or Discolored

Question: The distilled N-Butyl-2-ethylhexylamine has a yellow or brown tint, but the starting material was nearly colorless. What is causing this discoloration?

Answer:

Discoloration is a strong indicator of thermal degradation or oxidation. Amines can be susceptible to decomposition at elevated temperatures, especially in the presence of air.[11]

Potential Causes & Solutions:

  • Thermal Decomposition:

    • Cause: Although vacuum distillation lowers the boiling point, localized overheating in the distillation flask can still occur, leading to decomposition.[4] Thermal degradation of similar compounds can occur at temperatures above 230°C.[12]

    • Solution: Use a silicone oil bath or a heating mantle with a stirrer to ensure even heating of the flask.[4] Do not exceed the required temperature to maintain a steady boil. Distilling at the lowest possible pressure will further reduce the required temperature.

  • Oxidation:

    • Cause: Amines can react with atmospheric oxygen at high temperatures, forming colored impurities.

    • Solution: Purge the distillation apparatus with an inert gas (e.g., Nitrogen or Argon) before applying vacuum and heat. Maintaining a slight positive pressure of inert gas throughout the distillation can prevent air from leaking into the system.[10]

Problem 3: "Bumping" or Unstable Boiling

Question: The liquid in the distillation flask is boiling erratically or "bumping," causing large splashes of liquid to enter the column. How can I fix this?

Answer:

Bumping occurs when the liquid becomes superheated and then boils violently. This is dangerous as it can compromise separation and potentially damage the glassware.

Potential Causes & Solutions:

  • Lack of Nucleation Sites:

    • Cause: Smooth glass surfaces can inhibit the formation of bubbles, leading to superheating.

    • Solution: Add boiling chips or a magnetic stir bar to the distillation flask before heating.[4] A stir bar is highly recommended for vacuum distillation as it provides continuous agitation and smooth boiling. Never add boiling chips to a hot liquid.

  • Excessive Heat Input:

    • Cause: Applying heat too quickly can overwhelm the liquid's ability to form bubbles smoothly.

    • Solution: Increase the heat gradually to allow the liquid to come to a gentle boil.

Workflow for Troubleshooting Distillation Issues

The following diagram outlines a logical workflow for diagnosing and resolving common fractional distillation problems.

TroubleshootingWorkflow start Distillation Issue Observed q1 Poor Separation? start->q1 q2 Product Discolored? q1->q2 No sub_q1a Rate Too High? q1->sub_q1a Yes q3 Unstable Boiling? q2->q3 No sol2a Reduce Pot Temperature (Lower Pressure) q2->sol2a Yes sol3a Use Stir Bar or Boiling Chips q3->sol3a Yes sub_q1b Column Insulated? sub_q1a->sub_q1b No sol1a Reduce Heating Rate sub_q1a->sol1a Yes sub_q1c Vacuum Stable? sub_q1b->sub_q1c No sol1c Insulate Column sub_q1b->sol1c Yes sol1b Increase Column Efficiency (Packing/Length) sub_q1c->sol1b Yes sol1d Check Vacuum Seals & Pump sub_q1c->sol1d No sol2b Purge with Inert Gas (N2 or Ar) sol2a->sol2b sol3b Heat Gradually sol3a->sol3b

Caption: A decision-making flowchart for troubleshooting distillation problems.

Frequently Asked Questions (FAQs)

Q1: Why is vacuum distillation required for N-Butyl-2-ethylhexylamine?

Fractional distillation is effective for separating liquids with different boiling points.[5] However, N-Butyl-2-ethylhexylamine has a high atmospheric boiling point where it is susceptible to thermal decomposition.[4][11] By reducing the pressure, we lower the boiling point to a temperature where the molecule is stable. For example, its boiling point is 123 °C at 7 hPa, significantly lower than its decomposition temperature at atmospheric pressure.[6]

Q2: What are the likely impurities in crude N-Butyl-2-ethylhexylamine?

Impurities depend on the synthetic route. Common synthesis methods can result in:

  • Unreacted Starting Materials: Such as other butylamines or ethylhexylamines.[13][14]

  • Byproducts: From side reactions, which could include isomers or related amine compounds.

  • Solvents: Residual solvents used during the synthesis or workup.

  • Water: Which may form an azeotrope with the amine, complicating the distillation.

Q3: How should I set up the fractional distillation apparatus?

A proper setup is crucial for safety and efficiency. The diagram below illustrates a standard laboratory setup for vacuum fractional distillation.

DistillationSetup cluster_0 Heating & Boiling cluster_1 Separation cluster_2 Condensation & Collection cluster_3 Vacuum System Flask Distillation Flask (with stir bar) Column Fractionating Column (Insulated) Flask->Column Mantle Heating Mantle Mantle->Flask Head Distillation Head (with Thermometer) Column->Head Condenser Condenser (Water In/Out) Head->Condenser Adapter Receiving Adapter Condenser->Adapter Receiver Receiving Flask Adapter->Receiver Trap Cold Trap Adapter->Trap Pump Vacuum Pump Trap->Pump

Caption: Standard apparatus for vacuum fractional distillation.

Experimental Protocol: Step-by-Step Guide

  • Apparatus Assembly:

    • Assemble the dry glassware as shown in the diagram above. Ensure all joints are lightly greased and securely clamped.[10]

    • Place a magnetic stir bar in the distillation flask. Do not fill the flask more than two-thirds full.

    • Position the thermometer bulb just below the side arm of the distillation head to accurately measure the vapor temperature.[10]

    • Connect the condenser to a cold water source, with water entering the lower inlet and exiting the upper outlet.[9]

  • System Purge and Evacuation:

    • If desired, flush the system with an inert gas.

    • Slowly apply vacuum to the system, ensuring all components are stable.[4]

  • Heating and Distillation:

    • Turn on the magnetic stirrer.

    • Begin heating the distillation flask gently.

    • Observe the condensate ring as it slowly rises through the column.[10]

    • Collect any initial low-boiling fractions (forerun) in a separate receiving flask.

    • When the temperature stabilizes at the boiling point of N-Butyl-2-ethylhexylamine at the given pressure, switch to a new receiving flask to collect the main product fraction.[9]

  • Shutdown:

    • Once the main fraction is collected and the temperature begins to rise or drop, stop the distillation.

    • Turn off the heat and allow the system to cool completely before venting the apparatus to atmospheric pressure.

    • Vent the system slowly to avoid cracking the hot glassware.

Q4: How can I assess the purity of my distilled product?

Post-purification analysis is essential to confirm the success of the distillation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method. GC separates the components of the mixture, and MS provides identification based on mass-to-charge ratio, allowing for the quantification of impurities. Amines can be challenging to analyze by GC due to their polarity, often requiring a deactivated column for good peak shape.[15][16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities if they are present in sufficient concentration (>1%).

  • Refractive Index: A quick but non-specific method. Comparing the refractive index of the distilled product to the literature value can give a general indication of purity.

Q5: What are the critical safety precautions when handling N-Butyl-2-ethylhexylamine?

N-Butyl-2-ethylhexylamine is a hazardous substance. Adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (butyl rubber is recommended), safety goggles or a face shield, and a lab coat.[7][18]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhaling vapors, which are toxic and irritating to the respiratory system.[6][19][20]

  • Corrosivity: The compound is corrosive and can cause severe skin burns and eye damage.[6][20] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[13][19]

  • Fire Hazard: It is a flammable liquid. Keep away from open flames and ignition sources.[7] In case of fire, use alcohol foam, CO₂, or dry chemical extinguishers.[19] Fire may produce toxic nitrogen oxides (NOx).[19][20]

References

  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Purification by Fractional distillation/crystallisation (Theory). Retrieved from [Link]

  • ChemBAM. (n.d.). Purification by fractional distillation. Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Purification by Fractional distillation/crystallisation (Procedure). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Purification by Fractional distillation/crystallisation (Self Evaluation). Retrieved from [Link]

  • Lehigh University. (n.d.). Synthesis of propyl and butyl amine. Retrieved from [Link]

  • Univar Solutions. (n.d.). 2-Ethylhexylamine, Technical Grade, Liquid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21242632, N-Butyl-2-ethyl-N-(2-ethylhexyl)hexan-1-amine. Retrieved from [Link]

  • Roza, M., & Duss, M. (2018). Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. Chemical Engineering Transactions, 69, 1-6.
  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • MDPI. (2023). Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate) in the Presence of Nematic Liquid Crystals. Polymers, 15(19), 3945.
  • Waters. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Retrieved from [Link]

  • ResearchGate. (2015). Thermal degradation of acrylic pressure-sensitive adhesives based on copolymers of 2-ethylhexyl acrylate and acrylic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). n-methylbutylamine. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 5.3D: Step-by-Step Procedures for Fractional Distillation. Retrieved from [Link]

  • Chromatography Forum. (2011). Amines by GC-MS. Retrieved from [Link]

  • ResearchGate. (2014). The synthesis of N-ethyl-n-butylamine by amines disproportionation. Retrieved from [Link]

  • SPEC e-Learn. (2021, September 25). Distillation Column Troubleshooting Part 1. YouTube. Retrieved from [Link]

  • Birkinshaw, C., & Pepper, D. C. (1986). The Thermal Degradation of Polymers of n-Butylcyanoacrylate Prepared Using Tertiary Phosphine and Amine Initiators.
  • SciSpace. (n.d.). Thermal and photochemical degradation of poly(n‐butyl methacrylate). Retrieved from [Link]

  • Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Retrieved from [Link]

  • USA Lab. (2020). How Fractional Distillation Process Works. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of di-(2-ethyl-hexyl)-amine. Retrieved from [Link]

  • Wikipedia. (n.d.). Azeotrope tables. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Side Reactions in Secondary Amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Selectivity Control in Secondary Amine Synthesis

Introduction: The Selectivity Paradox

The synthesis of secondary amines presents a fundamental "selectivity paradox": the desired product (a secondary amine) is often more nucleophilic than the starting material (a primary amine). Without rigorous kinetic or thermodynamic control, this leads to over-alkylation (formation of tertiary amines or quaternary ammonium salts).

This guide deconstructs the three primary methodologies—Reductive Amination, Direct Alkylation, and Buchwald-Hartwig Coupling—providing mechanistic interventions to suppress side reactions.

Module 1: Reductive Amination (The Gold Standard)

Context: The reaction of an amine with a carbonyl (aldehyde/ketone) followed by reduction.[1][2][3][4][5] Primary Side Reaction: Over-Alkylation (Tertiary Amine Formation)

The Mechanism of Failure

In a standard "one-pot" protocol using Sodium Cyanoborohydride (


), the secondary amine formed can react with unconsumed aldehyde to form an iminium ion, which reduces faster than the initial imine. This "runaway reaction" creates tertiary amines.[6]
Protocol: The STAB System (Sodium Triacetoxyborohydride)

To break this cycle, we utilize Sodium Triacetoxyborohydride (STAB) .[1][5][7][8] Unlike


, STAB is sterically crowded and electron-deficient, making it highly selective for imines over aldehydes.

Step-by-Step Optimization:

  • Solvent Selection: Use 1,2-Dichloroethane (DCE) or THF.[9] Avoid methanol, as it can undergo competitive reaction with STAB.

  • Stoichiometry: Use 1.05 - 1.1 equivalents of the carbonyl component relative to the amine.

  • Acid Catalysis: Add 1.0 equivalent of Acetic Acid (AcOH) .

    • Why? It catalyzes imine formation and buffers the basicity of the amine, preventing it from coordinating strongly with the boron species.

  • Reaction Time: Allow the imine to form (1-2 hours) before adding the reductant if the substrate is sterically hindered.

Troubleshooting Reductive Amination
SymptomDiagnosisMechanistic Fix
Significant Tertiary Amine (>10%) Reductant is too active or aldehyde excess is too high.Switch from

to STAB . If using STAB, ensure strictly 1:1 stoichiometry or use excess primary amine (1.5 eq).
Residual Imine (Incomplete Reduction) Steric hindrance preventing hydride attack.Switch solvent to DCE (better solubility/kinetics). Increase temp to 40°C. Check if imine is in equilibrium with enamine (for ketones).
Aldehyde Reduction (Alcohol byproduct) Reductant attacking carbonyl before imine formation.Stepwise Protocol: Stir Amine + Aldehyde +

(dehydrating agent) for 4h, then add reductant.

Module 2: Direct N-Alkylation (The Nucleophilic Challenge)

Context:


 reaction of an amine with an alkyl halide.
Primary Side Reaction: Poly-alkylation (Quaternary Salts) 
The Mechanism of Failure

As the primary amine (


) is alkylated to a secondary amine (

), the electron-donating alkyl group increases the electron density on the nitrogen, making it more nucleophilic than the starting material.
Protocol: The Fukuyama Synthesis (Sulfonamide Protection)

Do not attempt direct mono-alkylation of primary amines with simple alkyl halides unless you can accept low yields. Instead, use the Fukuyama Amine Synthesis strategy to "mask" the nucleophilicity.

  • Protection: Convert primary amine to a 2-nitrobenzenesulfonamide (Ns-amide) .

    • Effect: The electron-withdrawing sulfonyl group acidifies the N-H proton (

      
      ) and prevents over-alkylation.
      
  • Alkylation: React Ns-amide with alkyl halide (

    
    ) and base (
    
    
    
    ).
    • Result: Strictly mono-alkylation occurs because the product lacks a nucleophilic lone pair.

  • Deprotection: Remove the Ns-group with Thiophenol (

    
    )  and base.
    
Visualizing the Selectivity Pathways

AminationPathways cluster_0 Direct Alkylation (Risky) cluster_1 Reductive Amination (Controlled) Primary Amine Primary Amine Sec. Amine Sec. Amine Primary Amine->Sec. Amine R-X (Slow) Tert. Amine Tert. Amine Sec. Amine->Tert. Amine R-X (Fast!) Amine + Aldehyde Amine + Aldehyde Imine Imine Amine + Aldehyde->Imine -H2O Target Sec. Amine Target Sec. Amine Imine->Target Sec. Amine STAB (Selective Red.)

Figure 1: Comparison of reaction pathways. Note the "Fast" step in Direct Alkylation leading to side products, contrasted with the controlled reduction in Reductive Amination.

Module 3: Buchwald-Hartwig Amination (Aryl-Amines)[11]

Context: Palladium-catalyzed coupling of amines with aryl halides.[10][11] Primary Side Reaction:


-Hydride Elimination (Reduction of Aryl Halide) 
The Mechanism of Failure

After the amine coordinates to the Palladium center, the complex must undergo Reductive Elimination to form the C-N bond. If this step is slow, the complex may undergo


-Hydride Elimination , ejecting the amine as an imine and reducing the aryl halide to a simple arene (

).
Protocol: Ligand Selection Strategy

The choice of ligand dictates the rate of reductive elimination.

  • For Primary Amines

    
     Secondary Aryl Amines: 
    
    • Ligand: BrettPhos or RuPhos .[10]

    • Mechanism:[7][11][12][13] These bulky, electron-rich biaryl phosphine ligands sterically enforce the reductive elimination step, outcompeting

      
      -hydride elimination.
      
    • Base: weak bases like

      
       or 
      
      
      
      are preferred to prevent catalyst poisoning.
Troubleshooting Buchwald-Hartwig

Q: I see the de-halogenated arene (Ar-H) instead of my product. Why? A: This is the signature of


-hydride elimination.
  • Fix 1: Switch to a bulkier ligand (BrettPhos ).

  • Fix 2: Increase catalyst loading.[10]

  • Fix 3: Ensure the reaction is strictly anhydrous; water can facilitate protodehalogenation.

Q: The reaction stalls at 50% conversion. A: Catalyst deactivation (poisoning) is likely.

  • Fix: Add the amine slowly (syringe pump) to keep its concentration low relative to the catalyst, or switch to a precatalyst like Pd(OAc)2 which is more robust than

    
    .
    

FAQ: General Troubleshooting

Q: How do I remove excess aldehyde after reductive amination? A: Use a polymer-supported scavenger (e.g., amine-functionalized silica) or wash the organic layer with saturated Sodium Bisulfite (


) . The bisulfite forms a water-soluble adduct with the aldehyde.

Q: My secondary amine product is an oil and hard to purify. A: Convert it to the Hydrochloride salt . Dissolve the crude oil in


 or EtOAc and bubble dry HCl gas (or add HCl in dioxane). The salt will precipitate as a solid, leaving non-basic impurities (like alcohols) in solution.

Q: Can I use


 if I don't have STAB? 
A:  Yes, but you must use a Two-Step Protocol .
  • Reflux Amine + Aldehyde in MeOH for 2 hours (ensure imine formation).

  • Cool to 0°C.

  • Add

    
     slowly.[3]
    Warning: This is less tolerant of functional groups (esters, nitriles) than STAB.
    

References

  • Sodium Triacetoxyborohydride (STAB) Protocol: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[5] Journal of Organic Chemistry, 1996.[9][14]

  • Buchwald-Hartwig Ligand Guide: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • Avoiding Over-Alkylation: ACS GCI Pharmaceutical Roundtable. "Reagent Guides: Alkylation of Amines."

  • Fukuyama Synthesis: Fukuyama, T., et al. "2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines." Tetrahedron Letters, 1995.

Sources

Validation & Comparative

Comparative Technical Guide: N-Butyl-2-ethylhexylamine vs. Di-2-ethylhexylamine

[1][2]

Executive Summary

The Symmetric vs. Asymmetric Trade-off

In the landscape of secondary amines, Di-2-ethylhexylamine (D2EHA) represents the industry standard for steric bulk and lipophilicity. Its symmetric, highly branched structure makes it an exceptional solvating agent for hydrometallurgy and a robust hindered base in organic synthesis.[1]

N-Butyl-2-ethylhexylamine (N-BEHA) , conversely, is the "agile" alternative.[1] By replacing one bulky 2-ethylhexyl chain with a linear butyl group, N-BEHA retains sufficient lipophilicity for organic phase solubility while significantly reducing steric hindrance.[1] This structural asymmetry unlocks faster reaction kinetics and improved phase transfer rates, making it a superior candidate for applications where D2EHA suffers from slow mass transfer or excessive viscosity.[1]

Physicochemical Profile

The fundamental difference lies in the steric cone angle and molecular symmetry . D2EHA is a "shield"—protecting the nitrogen center with two massive branched tails. N-BEHA acts as a "spear"—anchored by the lipophilic ethylhexyl group but reactive via the accessible butyl side.[1]

Table 1: Comparative Property Analysis
PropertyDi-2-ethylhexylamine (D2EHA) N-Butyl-2-ethylhexylamine (N-BEHA) Implication
CAS Number 106-20-761614-51-5
Formula C₁₆H₃₅NC₁₂H₂₇NN-BEHA has lower molecular weight.[1]
Molecular Weight 241.46 g/mol 185.35 g/mol N-BEHA offers higher molar density per kg.[1]
Structure Type Symmetric, Branched (Dual)Asymmetric, Branched/LinearD2EHA packs efficiently; N-BEHA disrupts ordering.[1]
LogP (Lipophilicity) ~5.0 - 5.5~4.2 - 4.5D2EHA is more strictly hydrophobic; N-BEHA has slightly higher water solubility.[1]
Boiling Point ~281°C~220-230°C (Est.)[1]D2EHA is more thermally stable.[1]
Viscosity HighModerateN-BEHA exhibits faster mass transfer.[1]
Steric Hindrance Very HighModerateD2EHA is a weaker nucleophile; N-BEHA is a stronger nucleophile.[1]

Mechanistic Deep Dive: Sterics & Nucleophilicity

To select the correct amine, one must understand the Cone Angle Theory . The nitrogen lone pair in D2EHA is buried deep within the sweep of two ethylhexyl groups. In N-BEHA, the linear butyl chain creates an "open quadrant," allowing electrophiles to approach the nitrogen center with lower activation energy.

Diagram 1: Steric Accessibility & Reactivity Pathway

This diagram illustrates the kinetic difference between the two amines during a nucleophilic attack (Sₙ2 reaction).

StericComparisoncluster_0D2EHA (Symmetric/Hindered)cluster_1N-BEHA (Asymmetric/Agile)D2Di-2-ethylhexylamineTS1Transition State(High Energy Barrier)D2->TS1Steric ClashProd1Product(Slow Formation)TS1->Prod1NBN-Butyl-2-ethylhexylamineTS2Transition State(Lower Energy Barrier)NB->TS2Open Quadrant AccessProd2Product(Fast Formation)TS2->Prod2

Caption: Visualizing the activation energy disparity. D2EHA (Red) faces significant steric repulsion, while N-BEHA (Green) allows easier electrophilic access via the butyl tail.

Application Analysis

A. Solvent Extraction (Hydrometallurgy)[2]
  • D2EHA: The gold standard for extracting rare earth elements (REE) and Uranium. Its high lipophilicity ensures near-zero loss to the aqueous phase.[1] However, it is prone to forming "third phases" (stable emulsions) due to its surfactant-like symmetry.[1]

  • N-BEHA: Used when kinetics are the bottleneck.[1] The lower viscosity of N-BEHA allows for faster phase disengagement (settling time).[1] Its asymmetry disrupts the formation of rigid interfacial films, potentially reducing third-phase formation in complex feeds.[1]

B. Pharmaceutical Synthesis[2][3]
  • D2EHA as a Base: An excellent non-nucleophilic base .[1] If you need to deprotonate a substrate without the amine attacking the electrophile (e.g., in alkylation reactions), D2EHA is superior due to its bulk.

  • N-BEHA as an Intermediate: Used to synthesize APIs requiring a secondary amine motif that balances lipid solubility (ethylhexyl) with metabolic accessibility (butyl).[1]

Experimental Protocols

Protocol A: Comparative Nucleophilic Substitution (Sₙ2)

Objective: Quantify the steric impact on reaction rate by reacting both amines with Benzyl Chloride.

Reagents:

  • Amine (D2EHA or N-BEHA): 10 mmol[1]

  • Benzyl Chloride: 10 mmol

  • Solvent: Acetonitrile (50 mL)

  • Base: K₂CO₃ (12 mmol, to scavenge HCl)

Workflow:

  • Dissolution: Dissolve 10 mmol of the respective amine in Acetonitrile.

  • Activation: Add K₂CO₃ and stir at 25°C for 10 minutes.

  • Initiation: Add Benzyl Chloride dropwise.

  • Monitoring: Aliquot 100 µL samples at t=0, 30, 60, and 120 minutes.

  • Analysis: Analyze via GC-MS or HPLC.

    • Expected Result: N-BEHA should reach >90% conversion significantly faster than D2EHA due to reduced steric hindrance.[1]

Protocol B: Metal Extraction Efficiency (Cu²⁺ Model)

Objective: Compare phase transfer kinetics and equilibrium loading.

Reagents:

  • Organic Phase: 0.1 M Amine (D2EHA or N-BEHA) in Kerosene.[1]

  • Aqueous Phase: 100 ppm Cu²⁺ (as CuSO₄), pH adjusted to 4.0.

Diagram 2: Extraction & Analysis Workflow

This flowchart ensures a reproducible liquid-liquid extraction process.

ExtractionProtocolcluster_analysisQuantificationStartPreparationMixPhase Contacting(1:1 Ratio, 1000 RPM)Start->MixCombine PhasesSepPhase Separation(Gravity Settling)Mix->SepStop StirringAq_AnalysisAqueous Phase:ICP-OES (Residual Cu)Sep->Aq_AnalysisPipette Lower LayerOrg_AnalysisOrganic Phase:Mass Balance CalcSep->Org_AnalysisPipette Upper Layer

Caption: Standardized Liquid-Liquid Extraction (LLE) workflow for determining distribution coefficients (D-values).

Step-by-Step:

  • Pre-equilibration: Shake the organic phase with dilute acid (0.1 M H₂SO₄) to convert amines to their salt form (if extracting as an anion exchanger) or use free base for coordination extraction.[1]

  • Contact: Mix 20 mL Organic and 20 mL Aqueous phase in a separatory funnel.

  • Agitation: Shake vigorously for exactly 5 minutes (Equilibrium) or varying times (1, 2, 5 mins) for Kinetic studies.

  • Settling: Allow phases to separate. Record the time required for the interface to become clear (Primary difference expected here: N-BEHA should settle faster).

  • Quantification: Measure Cu²⁺ in the aqueous raffinate using ICP-OES.

Safety & Handling

Both amines are secondary amines and share similar hazard profiles, but D2EHA's industrial prevalence means its toxicology is better documented.[1]

  • Corrosivity: Both are corrosive to skin and eyes (Category 1B).[1]

  • Aquatic Toxicity: Highly toxic to aquatic life due to lipophilicity (bioaccumulation potential).[1]

  • Handling: Use nitrile gloves.[1] N-BEHA is more likely to penetrate thin latex due to the smaller butyl chain.[1]

  • Storage: Store under nitrogen. Secondary amines can absorb CO₂ from the air to form carbamates (reversible salts), which appear as white crusts/precipitates.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7786, Bis(2-ethylhexyl)amine (D2EHA).[1] Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 108563, N-Butyl-2-ethylhexylamine.[1] Retrieved from [Link]

  • Rydberg, J., et al. (2004). Solvent Extraction Principles and Practice.[1] Marcel Dekker.[1] (Standard text for amine extraction mechanisms).

  • Master Organic Chemistry. Steric Hindrance in Amines and Nucleophilicity Trends. (Theoretical grounding for Section 2). Retrieved from [Link]

A Senior Application Scientist's Guide to the Refractive Index Validation of N-Butyl-2-ethylhexylamine

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in chemical synthesis and drug development, the precise characterization of reagents and intermediates is not merely a procedural formality—it is the bedrock of reproducible, high-quality outcomes. The refractive index (RI) is a fundamental physical property that serves as a rapid, non-destructive indicator of a substance's identity and purity. This guide provides an in-depth protocol for the validation of the refractive index for N-Butyl-2-ethylhexylamine (CAS 61614-51-5), a compound often utilized in specialized synthesis pathways.

The challenge with N-Butyl-2-ethylhexylamine is the scarcity of well-documented experimental data for its refractive index in publicly available literature. While its constituent precursors, n-Butylamine and 2-Ethylhexylamine, are well-characterized, this secondary amine is not. Therefore, this guide is structured not just to validate a known value, but to empower researchers to establish and verify a reliable refractive index for this compound, creating a robust internal standard for quality control.

The Principle of Refractive Index: A Foundational Overview

The refractive index, denoted as n, is a dimensionless number that describes how fast light travels through a particular medium. It is defined as the ratio of the speed of light in a vacuum (c) to the speed of light in the substance (v).

n = c / v

This property is intrinsic to a pure substance under constant conditions. Its measurement is governed by Snell's Law, which describes the relationship between the angles of incidence and refraction when light passes through the interface of two different media. For quality control, any deviation from the established refractive index of a pure substance can indicate the presence of impurities or a misidentification of the material.

Two critical parameters influence the refractive index:

  • Temperature: The density of a liquid changes with temperature, which in turn affects its refractive index. Therefore, precise temperature control is paramount for accurate measurements.

  • Wavelength: The refractive index of a substance varies with the wavelength of the light used for measurement. The scientific standard is the sodium D-line, at a wavelength of 589 nm. Measurements are typically reported as n²⁰/D, signifying a measurement at 20°C using the sodium D-line.

Experimental Protocol: Establishing a Validated Refractive Index for N-Butyl-2-ethylhexylamine

This protocol is designed as a self-validating system, ensuring trustworthiness through rigorous calibration and control measures. The Abbe refractometer is a common instrument for this purpose, operating on the principle of measuring the critical angle of total internal reflection.

Materials and Equipment
  • High-purity N-Butyl-2-ethylhexylamine (CAS: 61614-51-5)

  • Abbe Refractometer (or a digital equivalent with Peltier temperature control)

  • Constant temperature water bath (if not using a Peltier system), set to 20.0 ± 0.1 °C

  • Certified Refractive Index Standard: Distilled, deionized water (n²⁰/D = 1.3330)

  • Cleaning Solvents: Isopropanol or Ethanol (reagent grade)

  • Soft, lint-free tissues

  • Personal Protective Equipment (PPE): Safety glasses, nitrile gloves

Step 1: System Calibration and Verification (The Trustworthiness Pillar)

The causality behind this initial step is to confirm the instrument's accuracy before measuring the target compound. Without this verification, any measurement is scientifically unfounded.

  • Temperature Equilibration: Turn on the refractometer and the temperature control system. Allow the prisms to equilibrate to 20.0°C for at least 15-20 minutes.

  • Prism Cleaning: Using a soft tissue moistened with isopropanol, gently wipe the surfaces of both the measuring and illuminating prisms. Allow the solvent to fully evaporate.

  • Calibration with Water: Apply a few drops of distilled, deionized water to the surface of the measuring prism. Close the prisms securely.

  • Measurement: Allow 1-2 minutes for the water sample to reach thermal equilibrium. Look through the eyepiece and adjust the control knob until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

  • Validation: The reading should be 1.3330. If the reading deviates by more than ±0.0002, the instrument must be recalibrated according to the manufacturer's instructions before proceeding. This step validates that the system is performing correctly.

  • Post-Calibration Cleaning: Thoroughly clean the prisms with isopropanol and allow them to dry completely.

Step 2: Measurement of N-Butyl-2-ethylhexylamine
  • Sample Application: Place 2-3 drops of high-purity N-Butyl-2-ethylhexylamine onto the clean, dry measuring prism.

  • Thermal Equilibration: Close the prisms and allow the sample to equilibrate to 20.0°C for at least 2 minutes. Amines can be sensitive to temperature fluctuations.

  • Reading Acquisition: Adjust the refractometer to bring the shadowline into sharp focus on the crosshairs. If the line appears colored (chromatic dispersion), adjust the compensator dial until a sharp, black-and-white line is achieved.

  • Record Value: Record the refractive index value to four decimal places.

  • Repeat Measurements: Clean the prisms thoroughly with isopropanol. Perform two additional, independent measurements of the N-Butyl-2-ethylhexylamine sample. A robust measurement requires reproducibility. The three readings should agree within ±0.0002.

  • Final Cleaning: Once finished, clean the prisms meticulously to prevent any residue from affecting future measurements.

Step 3: Data Analysis

Calculate the average of the three reproducible readings. This average value can now be established as the validated refractive index (n²⁰/D) for your batch of N-Butyl-2-ethylhexylamine. This value becomes the benchmark for future quality control of this material.

Visualizing the Validation Workflow

A clear workflow ensures that no critical step is missed. The following diagram outlines the logical progression of the validation protocol.

Refractive_Index_Validation cluster_prep Preparation & Calibration cluster_measurement Sample Measurement cluster_analysis Data Analysis & Conclusion Start Start Protocol Equilibrate Equilibrate Instrument to 20.0°C Start->Equilibrate Clean_Prisms1 Clean Prisms (Isopropanol) Equilibrate->Clean_Prisms1 Calibrate Calibrate with Distilled Water (n=1.3330) Clean_Prisms1->Calibrate Validate Reading within ±0.0002? Calibrate->Validate Validate->Calibrate No, Recalibrate Clean_Prisms2 Clean Prisms (Isopropanol) Validate->Clean_Prisms2 Yes Apply_Sample Apply N-Butyl-2-ethylhexylamine Clean_Prisms2->Apply_Sample Equilibrate_Sample Equilibrate Sample to 20.0°C Apply_Sample->Equilibrate_Sample Measure Acquire Reading 1 Equilibrate_Sample->Measure Record Record Value Measure->Record Clean_Prisms3 Clean Prisms Record->Clean_Prisms3 Repeat Repeat Measurement (2x for n=3) Clean_Prisms3->Repeat Analyze All 3 readings within ±0.0002? Repeat->Analyze Calculate Calculate Average RI Analyze->Calculate Yes Establish Establish as Validated Internal Standard Calculate->Establish Finish End Protocol Establish->Finish

Caption: Workflow for the validation of the refractive index of N-Butyl-2-ethylhexylamine.

Comparative Data for Context and Specificity

To understand the significance of the measured refractive index, it is useful to compare it with structurally related amines. The refractive index is sensitive to molecular structure, including chain length, branching, and the nature of the amine (primary, secondary, tertiary).

Compound NameCAS NumberMolecular FormulaStructure TypeRefractive Index (n²⁰/D)
N-Butyl-2-ethylhexylamine 61614-51-5C₁₂H₂₇NSecondary AmineTo be determined by this protocol
n-Butylamine109-73-9C₄H₁₁NPrimary Amine1.401[1][2][3][4]
2-Ethylhexylamine104-75-6C₈H₁₉NPrimary Amine~1.431[5][6]
Di(2-ethylhexyl)amine106-20-7C₁₆H₃₅NSecondary Amine~1.443
2-Ethylhexanol104-76-7C₈H₁₈OPrimary Alcohol~1.431[7][8][9][10]

Note: Literature values can have slight variations. The values presented are representative.

This comparison demonstrates that while 2-Ethylhexylamine and its corresponding alcohol, 2-Ethylhexanol, have very similar refractive indices, the introduction of other alkyl groups (like the n-butyl group in our target compound or another 2-ethylhexyl group) significantly alters the value. This highlights the specificity of the refractive index as an identification tool.

Conclusion for the Practicing Scientist

For a compound like N-Butyl-2-ethylhexylamine where literature data is sparse, establishing a validated in-house value for the refractive index is a critical step in quality assurance. It provides a rapid, reliable, and cost-effective method to verify the identity and purity of incoming materials and synthesized batches, ensuring the consistency and success of downstream applications in research and development. The protocol detailed here provides a robust framework for achieving this with a high degree of scientific integrity.

References

  • PubChem National Center for Biotechnology Information . N-Butyl-2-ethylhexylamine. PubChem Compound Summary for CID 108563. [Link]

  • Loba Chemie . n-BUTYLAMINE. Product Specification. [Link]

  • Ataman Kimya . DI-(2-ETHYLHEXYL)AMINE. Product Page. [Link]

  • Wikipedia . 2-Ethylhexanol. [Link]

Sources

Safety Operating Guide

Operational Guide: Disposal of N-Butyl-2-ethylhexylamine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 61614-51-5 | Formula: C₁₂H₂₇N | Class: Secondary Aliphatic Amine

Executive Summary & Immediate Safety Profile

N-Butyl-2-ethylhexylamine is a secondary aliphatic amine. Unlike simple primary amines, its lipophilic nature (due to the C12 carbon framework) increases skin permeation risks and aquatic toxicity.

Critical Hazard Profile:

  • Corrosivity: Causes severe skin burns and eye damage (Category 1B/1C).

  • Reactivity: Exothermic reaction with acids. Incompatible with strong oxidizers.

  • Nitrosamine Risk: WARNING: Do not mix with nitrosating agents (e.g., sodium nitrite, nitrous acid) even in waste streams. This generates N-nitrosamines, which are potent carcinogens.

PropertyValueOperational Implication
Physical State Liquid (Colorless to pale yellow)Requires secondary containment for storage.
Boiling Point ~102–103°C (at 10 Torr)Low volatility under vacuum; moderate volatility at STP.
Flash Point >60°C (Estimated)*Combustible Liquid. Ground all transfer equipment.
Density ~0.79 g/cm³Floats on water. Do not use water to suppress spills.

*Note: While specific flash point data for this isomer is rare, structurally similar amines (e.g., Bis(2-ethylhexyl)amine) exhibit flash points >100°C. Treat as combustible.

Segregation & Storage Logic (The "Self-Validating" System)

Proper disposal begins with segregation.[1] Mixing this amine with incompatible waste streams creates immediate physical hazards.

The Incompatibility Matrix
  • NO Oxidizers (Peroxides, Nitrates): Risk of fire/explosion. Amines are electron-rich reducing agents.

  • NO Halogenated Solvents (DCM, Chloroform): While often co-soluble, amines can react with halogenated compounds under pressure or heat (Menshutkin reaction) to form quaternary ammonium salts, potentially pressurizing containers.

  • NO Acids (Sulfuric, Hydrochloric): Mixing causes immediate, violent exothermic neutralization. Never attempt to neutralize this amine in a closed waste container.

Container Selection
  • Recommended: High-Density Polyethylene (HDPE) or Polypropylene (PP).

  • Acceptable: Borosilicate Glass (Check for cracks; amines can etch glass over very long periods, though negligible for temporary waste).

  • Forbidden: Aluminum, Zinc, or Galvanized Steel. Amines can corrode these metals, evolving hydrogen gas (explosion hazard).

Routine Disposal Workflow

This protocol applies to generated waste from synthesis, extraction, or expired reagents.

Step 1: Waste Characterization

Determine the composition.[1] Is the amine:

  • Pure/Neat: (e.g., expired reagent).

  • Dissolved in Organic Solvent: (e.g., Toluene, Hexane).

  • Aqueous Mixture: (Rare, due to low solubility).

Step 2: Bulking & Packaging

For Pure or Solvent-Mixed Waste:

  • Select a Class 8 (Corrosive) rated waste container.

  • Label clearly: "Hazardous Waste - Corrosive, Toxic - N-Butyl-2-ethylhexylamine".

  • If the solvent is flammable (e.g., Hexane), add the Flammable hazard label.

  • Leave 10% headspace in the container for thermal expansion.

For Aqueous/Emulsion Waste:

  • Adjust pH to >10 using Sodium Hydroxide (NaOH) to ensure the amine remains in the free-base organic phase if separation is intended.

  • If disposal of the whole mixture is required, label as "Basic Organic/Aqueous Waste".

Step 3: Professional Incineration

Do not attempt to degrade this chemical via oxidation (bleach) or open evaporation.

  • Method: High-temperature incineration equipped with a scrubber (to capture Nitrogen Oxides, NOx).

  • RCRA Code (USA): D002 (Corrosive). If ignitable solvent is present, add D001.

Emergency Spill Response Protocol

Scenario: 500 mL spill on laboratory floor.

  • Evacuate & Ventilate: Remove ignition sources. Amines have a distinct "fishy/ammonia" odor; if detected, respiratory protection (ABEK filter) is required.

  • PPE: Butyl Rubber or Nitrile gloves (Double gloving recommended), Safety Goggles, Lab Coat.

  • Containment: Use chemically inert absorbents (Vermiculite, Diatomaceous Earth, or Polypropylene pads).

    • Avoid: Cellulose-based absorbents (paper towels, sawdust) if strong oxidizers are nearby, though generally acceptable for amines alone.

  • Neutralization (Optional but Recommended for Safety):

    • Sprinkle a weak acid powder (e.g., Citric Acid or Sodium Bisulfate) over the spill before absorbing. This converts the volatile free amine into a non-volatile, less odorous ammonium salt.

  • Cleanup: Scoop absorbed material into a wide-mouth HDPE jar. Label as "Hazardous Waste - Amine Spill Debris".

Visual Decision Tree (Disposal Logic)

DisposalWorkflow Start Waste Generation: N-Butyl-2-ethylhexylamine StateCheck Physical State? Start->StateCheck Liquid Liquid Waste StateCheck->Liquid Solid Solid/Spill Debris StateCheck->Solid SolventCheck Is it mixed with Solvents? Liquid->SolventCheck Container3 Container: Wide-Mouth Poly Jar (Hazardous Solid Label) Solid->Container3 Pure Pure/Neat Amine SolventCheck->Pure No Mixed Solvent Mixture SolventCheck->Mixed Yes (e.g., Hexane) Container1 Container: HDPE Jerrycan (Class 8 Label) Pure->Container1 Container2 Container: HDPE/Steel Drum (Class 3 + 8 Label) Mixed->Container2 Disposal Final Disposal: High-Temp Incineration (RCRA D002/D001) Container1->Disposal Container2->Disposal Container3->Disposal

Figure 1: Decision matrix for selecting the correct waste container and hazard classification based on the physical state and solvent composition of the amine waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 108563, N-Butyl-2-ethylhexylamine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste D002 (Corrosivity). Retrieved from [Link]

Sources

Navigating the Safe Handling of N-Butyl-2-ethylhexylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

N-Butyl-2-ethylhexylamine, a versatile intermediate in pharmaceutical synthesis and other chemical applications, requires meticulous handling due to its hazardous properties. This guide provides essential, experience-driven safety and operational protocols to empower researchers, scientists, and drug development professionals in its safe utilization. Our focus extends beyond mere compliance, aiming to instill a culture of safety and confidence when working with this compound.

Hazard Identification and Risk Assessment: Understanding the "Why"

N-Butyl-2-ethylhexylamine is classified as a flammable, corrosive, and toxic substance.[1][2][3] A thorough understanding of these hazards is the cornerstone of a robust safety plan.

  • Corrosivity: The compound can cause severe burns to the skin and eyes upon contact.[2][3][4] Inhalation may lead to severe irritation and chemical burns of the respiratory tract.[4]

  • Toxicity: It is harmful if swallowed, absorbed through the skin, or inhaled.[2][4] High concentrations of vapor can irritate the respiratory system, and prolonged exposure may have systemic effects.[4][5]

  • Flammability: N-Butyl-2-ethylhexylamine is a flammable liquid and vapor.[6] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[4][6]

A pre-operational risk assessment is mandatory. This involves evaluating the scale of the experiment, the potential for aerosol generation, and the proximity to ignition sources to determine the necessary control measures.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical and non-negotiable. The following table summarizes the recommended PPE for handling N-Butyl-2-ethylhexylamine.

Operation Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Routine Laboratory Use (Small Quantities) Butyl rubber or nitrile rubber gloves (minimum 0.3 mm thickness).[7]Tightly fitting safety goggles.[7]Standard laboratory coat.Not typically required if handled in a certified chemical fume hood.
Weighing/Transfer Operations (Potential for Dust/Splash) Butyl rubber or nitrile rubber gloves (minimum 0.3 mm thickness).[7]Tightly fitting safety goggles and a face shield (minimum 8-inch).[7]Chemical-resistant apron over a laboratory coat.Use in a chemical fume hood. If not feasible, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4]
Large-Scale Operations or Spill Cleanup Heavy-duty butyl rubber gloves.Chemical splash goggles and a full-face shield.Chemical-resistant suit.[7]A self-contained breathing apparatus (SCBA) or a full-face respirator with appropriate cartridges.[5]

Causality in PPE Selection: The choice of butyl rubber for gloves is based on its high resistance to aliphatic amines. A face shield, in addition to goggles, is crucial during transfer operations to protect the entire face from splashes. The level of respiratory protection is escalated based on the potential for exceeding occupational exposure limits.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol minimizes the risk of exposure and accidents.

Preparation and Handling
  • Pre-Handling Check: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3] Verify that all necessary PPE is available and in good condition.

  • Ventilation: All handling of N-Butyl-2-ethylhexylamine must be conducted in a properly functioning chemical fume hood.[6]

  • Grounding: To prevent static discharge, which can be an ignition source, ensure that all containers and equipment are properly grounded and bonded during transfer.[1][4]

  • Dispensing: Use only non-sparking tools for opening and closing containers.[1][8] When dispensing, pour slowly and carefully to avoid splashing.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[7][8] Do not eat, drink, or smoke in the laboratory.[3]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_safety Locate Safety Equipment prep_hood->prep_safety handle_ground Ground and Bond Containers prep_safety->handle_ground handle_dispense Dispense Chemical handle_ground->handle_dispense handle_close Securely Close Container handle_dispense->handle_close post_decon Decontaminate Work Area handle_close->post_decon post_dispose Dispose of Waste post_decon->post_dispose post_wash Wash Hands Thoroughly post_dispose->post_wash

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.